3,3-Dichloro-1,1,1-trifluoroacetone hydrate
Description
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Properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEKWOQVHQYTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381236 | |
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-87-4 | |
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,3-Dichloro-1,1,1-trifluoroacetone hydrate chemical properties
Compounds like this compound are therefore highly sought-after starting materials for synthesizing novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [13]
PART 4: Safety, Handling, and Storage
Given its reactive nature and halogenated structure, this compound must be handled with appropriate caution.
Hazard Identification
Based on safety data for analogous compounds, it is classified as hazardous. [10]* Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. * Skin Corrosion/Irritation: Causes severe skin burns and eye damage. [1]* Respiratory Irritation: May cause respiratory irritation. [1]
| Hazard Statement | GHS Code | Source |
|---|---|---|
| Toxic if swallowed or in contact with skin | H301 + H311 | |
| Fatal if inhaled | H330 | |
| Causes severe skin burns and eye damage | H314 | |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1]|
Recommended Handling and PPE
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield. [11] * Clothing: Wear protective clothing to prevent skin contact. [11] * Respiratory Protection: If ventilation is inadequate, wear a NIOSH/MSHA-approved respirator. [11]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust, fumes, gas, mist, vapors, or spray. [12]Wash hands thoroughly after handling. [11]Keep away from heat, sparks, open flames, and other ignition sources. [12]
-
Storage and Disposal
-
Storage: Store in a well-ventilated place and keep the container tightly closed. [11][12]It is often recommended to store refrigerated and under an inert atmosphere as it may be air-sensitive. [10][12]Store locked up. [11][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [11][12]
PART 5: Representative Experimental Protocol: Nucleophilic Addition
The following protocol is a representative example of a nucleophilic addition reaction using an electrophilic ketone like 3,3-dichloro-1,1,1-trifluoroacetone. This illustrates the causality behind the experimental choices.
Objective: Synthesis of a tertiary alcohol via Grignard reaction.
Methodology:
-
Apparatus Setup:
-
A three-neck round-bottom flask is flame-dried under a vacuum and allowed to cool under a nitrogen atmosphere. Causality: Grignard reagents are highly reactive with water; this ensures an anhydrous environment.
-
The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen inlet.
-
-
Reagent Preparation:
-
An ethereal solution of methylmagnesium bromide (Grignard reagent) is prepared or obtained commercially and transferred to the dropping funnel via cannula.
-
-
Reaction Execution:
-
This compound is dissolved in anhydrous diethyl ether and placed in the reaction flask.
-
The flask is cooled to 0 °C in an ice bath. Causality: The reaction is highly exothermic; cooling controls the reaction rate and prevents side reactions.
-
The Grignard reagent is added dropwise from the funnel with vigorous stirring over 30 minutes.
-
-
Reaction Quench and Workup:
-
After the addition is complete, the reaction is stirred for an additional hour at room temperature to ensure completion.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. Causality: This protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent more gently than pure water.
-
The aqueous and organic layers are separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography or distillation to yield the pure tertiary alcohol.
-
Caption: Experimental workflow for a Grignard reaction.
References
-
3,3-Dichloro-1,1,1-trifluoroacetone. (n.d.). PubChem. [Link]
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Trifluoroacetone. (n.d.). Wikipedia. [Link]
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1,1,1-Trichloro-3,3,3-trifluoroacetone. (n.d.). PubChem. [Link]
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Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]
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α,γ-DICHLOROACETONE. (n.d.). Organic Syntheses. [Link]
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1,1,1-trichloro-3,3,3-trifluoroacetone. (n.d.). NIST WebBook. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. [Link]
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1, 1, 1-Trichloro-3, 3, 3-trifluoroacetone Market. (n.d.). Reports and Data. [Link]
- Process for preparing 1,3-dichloroacetone. (2008).
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An In-depth Technical Guide to the Physicochemical Characteristics of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
Introduction
3,3-dichloro-1,1,1-trifluoroacetone hydrate, a geminal diol of significant interest in synthetic and medicinal chemistry, presents a unique case study in molecular stability and reactivity. Unlike simple ketones which typically favor the carbonyl form, the powerful inductive effects of its halogen substituents—three fluorine and two chlorine atoms—profoundly shift the hydration equilibrium to favor the stable gem-diol structure. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering insights into its synthesis, structure, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals who can leverage the unique properties of this molecule in their work.
The stability of geminal diols is largely dictated by the electronic environment of the carbonyl carbon.[1][2] Electron-donating groups tend to destabilize the hydrate, while potent electron-withdrawing groups, such as those present in 3,3-dichloro-1,1,1-trifluoroacetone, significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water and stabilizing the resulting hydrate.[3][4] This phenomenon is well-documented in compounds like chloral hydrate and hexafluoroacetone hydrate.[4]
Molecular Structure and Physicochemical Properties
The presence of a trifluoromethyl group and two chlorine atoms on the adjacent carbon atoms are pivotal to the properties of this compound. These electron-withdrawing groups create a significant partial positive charge on the central carbon, making the hydrate form exceptionally stable.
Table 1: Physicochemical Properties of 3,3-dichloro-1,1,1-trifluoroacetone and its Hydrates
| Property | 3,3-dichloro-1,1,1-trifluoroacetone (Anhydrous) | This compound (Monohydrate) | 3,3-dichloro-1,1,1-trifluoroacetone Trihydrate |
| Molecular Formula | C₃HCl₂F₃O[5] | C₃H₃Cl₂F₃O₂[6] | C₃H₇Cl₂F₃O₄[7] |
| Molecular Weight | 180.94 g/mol [5] | 198.96 g/mol [6] | 234.99 g/mol [7] |
| Boiling Point | Not available | ~103 °C[8] | Not available |
| Melting Point | Not available | Not available | Not available |
| Appearance | Likely a liquid | Clear liquid[8] | Not available |
| CAS Number | 126266-75-9[5] | 126266-75-9[6] | 126266-75-9[7] |
Acidity and pKa
Synthesis and Preparation
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthesis can be conceptualized based on established methodologies for the preparation of halogenated ketones. The likely pathway involves the synthesis of the anhydrous ketone followed by hydration.
Conceptual Synthesis Workflow
The synthesis would likely proceed in two main stages: first, the formation of the anhydrous 3,3-dichloro-1,1,1-trifluoroacetone, and second, its hydration to the stable gem-diol.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Plausible Approach
Stage 1: Synthesis of Anhydrous 3,3-dichloro-1,1,1-trifluoroacetone (Hypothetical)
-
Chlorination of a suitable precursor: A potential route involves the alpha-dichlorination of 1,1,1-trifluoroacetone. This could be achieved under acidic or basic conditions using standard chlorinating agents.[9] For instance, reaction with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a catalyst could yield the desired dichlorinated product.
-
Reaction Monitoring: The progress of the chlorination can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete conversion of the starting material.
-
Purification: The crude product would likely require purification via distillation to isolate the anhydrous 3,3-dichloro-1,1,1-trifluoroacetone.
Stage 2: Hydration
-
Addition of Water: The purified anhydrous ketone would be treated with a stoichiometric amount or a slight excess of deionized water.
-
Equilibration: Given the high stability of the hydrate, the reaction is expected to proceed spontaneously and exothermically. Stirring at room temperature would likely be sufficient to drive the equilibrium towards the gem-diol.
-
Isolation: As the hydrate is a liquid at room temperature, it can be isolated directly. If a trihydrate is formed, it may precipitate as a solid.[7]
Spectroscopic Characterization
While specific, experimentally obtained spectra for this compound are not widely published, its spectroscopic features can be predicted based on the known effects of its constituent functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. The two hydroxyl protons of the gem-diol would give rise to a singlet. Its chemical shift would be concentration-dependent and would likely appear in the region of 4-6 ppm, influenced by hydrogen bonding. The single proton on the dichloromethyl group would appear as a singlet further downfield, likely in the 6-7 ppm range, due to the deshielding effects of the adjacent chlorine atoms and the trifluoromethyl group.
-
¹³C NMR: The carbon spectrum would show three distinct signals. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The central gem-diol carbon (-C(OH)₂) would be significantly deshielded and appear in the 90-100 ppm region. The dichloromethyl carbon (-CHCl₂) would also be deshielded, appearing in the 70-80 ppm range.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical range for a -CF₃ group attached to a carbonyl or its hydrate.[10]
Infrared (IR) Spectroscopy
The IR spectrum of the hydrate would be distinctly different from that of the anhydrous ketone.
-
Absence of a strong C=O stretch: The most notable feature would be the absence or significant attenuation of the strong carbonyl (C=O) stretching band typically observed between 1700 and 1750 cm⁻¹.
-
Presence of O-H and C-O stretches: Instead, a broad O-H stretching band would be prominent in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups. Additionally, C-O stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
-
C-F and C-Cl stretches: Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations would also be present. The C-F stretches are typically found in the 1100-1300 cm⁻¹ region, while C-Cl stretches appear at lower wavenumbers, generally between 600 and 800 cm⁻¹.
Caption: Expected key differences in the IR spectra of the anhydrous ketone and its hydrate.
Mass Spectrometry
Under typical electron ionization (EI) mass spectrometry conditions, the molecular ion of the hydrate may not be readily observed due to the facile loss of a water molecule. The resulting spectrum would likely be very similar to that of the anhydrous ketone. The fragmentation pattern would be dominated by the loss of chlorine and fluorine atoms, as well as the cleavage of the C-C bonds. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the fragments.
Reactivity and Applications
The high stability of the gem-diol form makes this compound a valuable synthon. It can act as a protected form of the highly electrophilic ketone. The hydroxyl groups can be derivatized, or the compound can be used in reactions where the slow release of the ketone form is advantageous. Its utility as a building block in the synthesis of complex fluorinated and chlorinated molecules is an active area of research.
Conclusion
This compound is a compelling example of how electronic effects can dramatically alter the physicochemical properties of a molecule. The pronounced stability of its gem-diol form, a direct consequence of the potent electron-withdrawing nature of its halogen substituents, makes it a unique and valuable tool for chemical synthesis. While a comprehensive experimental dataset for this compound is not yet fully available in the public domain, this guide provides a robust, scientifically grounded overview of its expected characteristics. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its applications in various fields of chemistry.
References
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Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). Retrieved from [Link]
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Chemistry Stack Exchange. (2016, January 1). Why are geminal diols unstable? [duplicate]. Retrieved from [Link]
- Chattah, A. K., Monti, G. A., & Lázaro-Martínez, J. M. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A, 122(2), 601–609.
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Wikipedia. (n.d.). Geminal diol. Retrieved from [Link]
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Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoroacetone. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione. Retrieved from [Link]
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Quora. (2018, October 22). Why is the halogenation of acetone rapid in basic medium? Retrieved from [Link]
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PubChem. (n.d.). Trifluoroacetone hydrate. Retrieved from [Link]
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CaltechTHESIS. (n.d.). I THE EFFECT OF HALOGEN ATOMS UPON THE SN2 REACTIVITY OF OTHER HALOGEN ATOMS ATTACHED TO THE SANE CARBON ATOM II A STUDY OF THE. Retrieved from [Link]
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NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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PubMed Central. (2024, August 13). Evaluation of atmospheric-plasma-source absorption mode Fourier transform Orbitrap mass spectrometry for chlorinated paraffin mixtures. Retrieved from [Link]
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ResearchGate. (2025, August 10). A kinetic and mechanistic study of the gas-phase reactions of OH radicals and Cl atoms with some halogenated acetones and their atmospheric implications. Retrieved from [Link]
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Beilstein Journals. (2021, February 10). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]
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PubMed Central. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1-Trichloro-3,3,3-trifluoroacetone. Retrieved from [Link]
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PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. Retrieved from [Link]
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ResearchGate. (2017, December 5). (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Hydration of acetone in the gas phase and in water solvent. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of 3,3-dichloro-1,1,1-trifluoroacetone hydrate. In the absence of direct experimental crystallographic and spectroscopic data in the public domain for this specific molecule, this document leverages established principles of physical organic chemistry and detailed data from structurally analogous compounds to present a predictive but scientifically rigorous model of its structure and properties.
Introduction: The Stability of a Gem-Diol
While many geminal diols (gem-diols) are transient intermediates, the hydrate of 3,3-dichloro-1,1,1-trifluoroacetone is a stable, isolable compound. This stability arises from the powerful electron-withdrawing effects of the trifluoromethyl (-CF₃) and dichloromethyl (-CHCl₂) groups flanking the carbonyl carbon. These groups destabilize the carbonyl double bond of the parent ketone, making it highly electrophilic and shifting the hydration equilibrium significantly towards the gem-diol form[1]. This phenomenon is also well-documented in similar halogenated compounds like chloral hydrate and hexafluoroacetone hydrate[1][2].
This guide will explore the predicted molecular geometry, spectroscopic signatures, and a proposed synthetic protocol for this compound, drawing parallels with these well-characterized analogues.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved by the direct hydration of the parent ketone. The following protocol is based on established methods for the hydration of reactive ketones[3][4].
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3,3-dichloro-1,1,1-trifluoroacetone (1.0 eq).
-
Hydration: To the stirred ketone, add deionized water (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed. If the reaction is vigorous, the flask can be cooled in an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.
-
Work-up and Extraction:
-
If the product crystallizes directly from the reaction mixture, it can be filtered, washed with a minimal amount of cold water, and dried.
-
If an oily product is obtained, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with brine, separate the organic layer, and dry over anhydrous sodium sulfate.
-
-
Isolation and Crystallization: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude hydrate. The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Predicted Molecular Structure
The molecular structure of this compound is predicted to be a gem-diol, with two hydroxyl groups attached to the central carbon atom (C2). The geometry around this carbon will be tetrahedral.
Predicted Molecular Structure Diagram
Caption: Predicted molecular structure of this compound with estimated bond lengths.
Predicted Structural Parameters:
The bond lengths and angles are predicted based on the known crystal structures of chloral hydrate and hexafluoroacetone hydrate[2][5].
| Parameter | Predicted Value | Justification |
| C-OH Bond Length | ~1.41 Å | Similar to the C-OH bond lengths in chloral hydrate and other gem-diols. |
| C-C Bond Length | ~1.54 Å | Typical for a C(sp³)-C(sp³) single bond. |
| C-F Bond Length | ~1.34 Å | Characteristic of a trifluoromethyl group. |
| C-Cl Bond Length | ~1.77 Å | Standard for a C-Cl bond on a chlorinated carbon. |
| O-C-O Bond Angle | ~111° | Slightly larger than the ideal tetrahedral angle (109.5°) due to steric repulsion between the oxygen atoms, similar to other gem-diols. |
| F-C-F Bond Angle | ~107° | Slightly compressed from the ideal tetrahedral angle in a -CF₃ group. |
| Cl-C-Cl Bond Angle | ~110° | Close to the tetrahedral angle in a -CHCl₂ group. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound, based on the known spectra of analogous compounds and general principles of spectroscopy[6][7][8][9].
4.1. ¹H NMR Spectroscopy
-
δ ~5.0-6.0 ppm (s, 1H): This singlet corresponds to the proton of the dichloromethyl group (-CHCl₂). Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent chlorine atoms and the gem-diol.
-
δ ~6.0-7.0 ppm (br s, 2H): A broad singlet corresponding to the two hydroxyl protons (-OH). The broadness is due to chemical exchange with any residual water and hydrogen bonding. The exact chemical shift is dependent on concentration and solvent.
4.2. ¹³C NMR Spectroscopy
-
δ ~95-105 ppm (t): The central carbon of the gem-diol (C2) will appear as a triplet due to coupling with the three fluorine atoms of the -CF₃ group. This chemical shift is characteristic of a carbon atom bonded to two oxygen atoms.
-
δ ~120-125 ppm (q): The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
δ ~70-80 ppm (d): The carbon of the dichloromethyl group (-CHCl₂) will appear as a doublet due to one-bond coupling with its attached proton.
4.3. ¹⁹F NMR Spectroscopy
-
δ ~ -80 to -85 ppm (s): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typical for a -CF₃ group adjacent to a quaternary carbon.
4.4. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Predicted Intensity |
| 3200-3500 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2900-3000 | C-H stretch | Weak to Medium |
| 1100-1300 | C-F stretch | Strong |
| 1000-1100 | C-O stretch | Strong |
| 700-800 | C-Cl stretch | Strong |
The IR spectrum will be dominated by a broad, strong absorption in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the gem-diol. The strong C-F and C-Cl stretching bands will also be prominent features.
Conclusion
This compound is a stable gem-diol due to the strong inductive effects of its halogen substituents. While direct experimental structural data is currently unavailable, a robust predictive model of its molecular structure and spectroscopic properties has been constructed based on well-understood chemical principles and data from analogous compounds. This guide provides a valuable resource for researchers working with this and similar highly halogenated compounds, offering insights into its expected chemical behavior and analytical signatures. Further experimental studies, particularly single-crystal X-ray diffraction, are warranted to confirm and refine these predictions.
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A Comprehensive Technical Guide to the Safe Handling of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 3,3-dichloro-1,1,1-trifluoroacetone hydrate. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The information herein is synthesized from authoritative sources and field-proven best practices for managing halogenated ketones, a class of compounds demanding the utmost respect and caution.
Section 1: Understanding the Compound: Properties and Applications
3,3-dichloro-1,1,1-trifluoroacetone is a halogenated ketone, and its hydrate form is of significant interest in various chemical syntheses. The incorporation of trifluoromethyl groups is a crucial strategy in modern drug design, as it can enhance the lipophilicity, metabolic stability, and binding affinity of molecules.[1] Organofluorine compounds, in general, have broad applications in the pharmaceutical and agrochemical industries.[2]
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds used as intermediates in the synthesis of more complex molecules. The reactivity of the carbonyl group and the presence of both chlorine and fluorine atoms make it a versatile, albeit hazardous, building block.
Physicochemical Properties (Anhydrous form)
| Property | Value | Source |
| Molecular Formula | C₃HCl₂F₃O | PubChem |
| Molecular Weight | 180.94 g/mol | PubChem |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Section 2: Hazard Identification and Risk Assessment
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this section extrapolates potential hazards from closely related halogenated acetones. Analogous compounds like 1,3-dichloroacetone and other chlorinated/fluorinated ketones are known to be highly toxic and corrosive.[3]
Primary Hazards:
-
Acute Toxicity: Expected to be highly toxic if swallowed, inhaled, or in contact with skin.[3] For similar compounds, even small exposures can be fatal.[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][4] It is likely a vesicant, meaning it can cause blistering of the skin.[3]
-
Eye Damage: Poses a serious risk of severe eye irritation and permanent damage, including blindness.[3][4]
-
Respiratory Irritation: Inhalation may cause severe irritation to the respiratory tract.[3]
-
Lachrymator: This substance is expected to be a lachrymator, causing an increased flow of tears upon exposure.[3][4]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2/3 | Fatal or Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2/3 | Fatal or Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 1/2 | Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage |
This classification is predictive and based on data from analogous compounds.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood should have a tested and adequate face velocity.
-
Ventilation: The laboratory should be well-ventilated with a system that prevents the recirculation of exhaust air.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.[5]
Personal Protective Equipment (PPE):
The selection of PPE must be based on a thorough risk assessment. The following is a minimum requirement:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6][7]
-
Gloves: Double gloving with chemically resistant gloves is recommended.[8] Suitable materials include butyl rubber or Viton®. Latex and nitrile gloves may not offer sufficient protection against prolonged contact with halogenated solvents and should be avoided as the primary barrier.[6] Always check the glove manufacturer's compatibility chart.
-
Protective Clothing: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory.[6] For larger quantities or tasks with a higher risk of splashing, a full chemical-resistant suit may be necessary.[9]
-
Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8] A full-face respirator will also provide additional eye and face protection.
Caption: Workflow for Donning PPE Before Handling.
Section 4: Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is paramount to preventing exposure and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound in a designated area within a chemical fume hood.[4][5]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe dust, fumes, or vapors.[4]
-
Use spark-proof tools and avoid sources of ignition, as some related compounds are flammable.[4]
Storage:
-
Store in a tightly closed, properly labeled container.[3][10]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3][5]
-
Given the hygroscopic nature of similar compounds, protection from moisture is advisable.[3][10]
-
Store in a locked cabinet or a restricted-access area.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11]
-
Remove contact lenses if present and easy to do. Continue rinsing.[4]
Skin Contact:
-
Immediately remove all contaminated clothing.[11]
-
Flush the affected skin with large amounts of water for at least 15 minutes.[3]
-
Seek immediate medical attention.[3]
Inhalation:
-
If breathing has stopped, provide artificial respiration.[3][12]
-
Keep the person warm and at rest.[12]
Ingestion:
-
If the person is conscious, rinse their mouth with water.[4]
-
Never give anything by mouth to an unconscious person.[3]
-
Seek immediate medical attention.[3]
Caption: Emergency Response Flowchart.
Section 6: Spill and Waste Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[13]
-
Collect waste in a designated, properly labeled, and sealed container.[14][15]
-
Do not mix with non-halogenated waste to avoid costly disposal procedures.[16][17]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[17]
Section 7: Conclusion
This compound is a valuable research chemical that must be handled with extreme care. The potential for severe health effects necessitates a comprehensive safety program that includes robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures. By understanding the risks and implementing the protocols outlined in this guide, researchers can work with this compound in a manner that ensures their safety and the integrity of their work.
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Navigating the Chemistry of a Complex Ketone: A Technical Guide to the Hazards of 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest with Inherent Risks
3,3-Dichloro-1,1,1-trifluoroacetone, in its hydrated form, is a halogenated ketone of significant interest in synthetic and medicinal chemistry. Its unique combination of functional groups—a trifluoromethyl group, a ketone, and two chlorine atoms—makes it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents. For instance, it has been utilized as a reagent in the synthesis of Panomifene, an analogue of the antiestrogen drug tamoxifen.[1] The presence of chlorine and fluorine atoms in organic molecules is a cornerstone of modern drug design, often enhancing properties like metabolic stability and binding affinity.[2] However, the very features that make this compound synthetically useful also contribute to its hazardous nature. This guide provides a comprehensive overview of the hazards associated with 3,3-dichloro-1,1,1-trifluoroacetone hydrate, offering a framework for its safe handling, use, and disposal in a research and development setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to assessing its hazards.
| Property | Value | Source |
| Chemical Formula | C₃HCl₂F₃O·H₂O | [3] |
| Molecular Weight | 198.96 g/mol | [3] |
| CAS Number | 126266-75-9 (anhydrous), 1049731-87-4 (hydrate) | Santa Cruz Biotechnology, Apollo Scientific |
| Appearance | Not explicitly stated for hydrate; analogous compounds are colorless liquids or white to pale yellow crystals.[2] | Inferred from related compounds |
| Boiling Point | 103 °C (for a related compound) | [1] |
Section 1: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining data from structurally similar halogenated ketones. The primary hazards are associated with its corrosivity, toxicity, and potential for generating hazardous decomposition products.
GHS Classification (Probable)
Based on data from analogous compounds such as 1,1,3-trichloroacetone and 1,1,1-trichloro-3,3,3-trifluoroacetone, the following GHS hazard classifications are likely applicable.[4][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Danger[4]
Primary Routes of Exposure and Health Effects
-
Inhalation: Inhalation of vapors or aerosols is a critical exposure route. Analogous compounds are fatal if inhaled.[4] It is expected to be destructive to the tissues of the mucous membranes and upper respiratory tract, causing symptoms such as coughing, shortness of breath, headache, and nausea.[6]
-
Skin Contact: Causes severe skin burns.[4] Halogenated ketones can be absorbed through the skin and are harmful.[2] Prolonged contact may lead to dermatitis due to the defatting action on the skin.
-
Eye Contact: Causes serious eye damage, with a risk of blindness.[4] The material is expected to be a lachrymator, a substance that causes tearing.[2]
-
Ingestion: Toxic if swallowed.[4] Ingestion can cause severe irritation of the digestive tract.[2]
Carcinogenicity and Mutagenicity
While no specific data is available for this compound, some halogenated solvents are considered carcinogens.[7] Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen until proven otherwise.
Section 2: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this hazardous compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE): The Last Barrier
| PPE | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Double gloving is recommended. | Protects against skin contact and absorption.[7] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[9] |
| Lab Coat | A fully buttoned lab coat made of a suitable chemical-resistant material. | Protects skin and personal clothing from contamination.[7] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[10] |
Safe Work Practices
-
Designated Area: If frequent use is anticipated, establish a designated area for handling this compound, clearly marked with warning signs.[7]
-
Avoid Aerosol Generation: Handle the substance in a manner that minimizes the generation of aerosols or dust.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed, compatible container in a cool, dry, well-ventilated area away from incompatible materials.
Section 3: Reactivity and Decomposition Hazards
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
Chemical Stability
The compound is expected to be stable under normal laboratory conditions. However, being a hydrate, it may lose water upon heating.
Incompatible Materials
-
Strong Oxidizing Agents: May react violently.
-
Strong Bases: Can cause dehydrohalogenation or other reactions.
-
Metals: Some halogenated compounds can corrode metals.[7]
Hazardous Decomposition Products
Thermal decomposition of halogenated organic compounds can generate highly toxic and corrosive gases.[11] When heated to decomposition, this compound is expected to produce:
-
Hydrogen Fluoride (HF)
-
Hydrogen Chloride (HCl)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
-
Phosgene (potentially)
The thermal decomposition of trifluoroacetic acid, a related compound, is known to produce carbon dioxide, carbon monoxide, and hydrogen fluoride.[12]
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First Aid Measures
| Exposure | Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and the laboratory supervisor.
-
If there is a risk of fire or significant vapor release, call emergency services.
-
Prevent the spill from entering drains.
-
Firefighting Measures
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the material.
-
Specific Hazards: Containers may explode when heated. Vapors are heavier than air and may travel to a source of ignition and flash back. Fire will produce irritating, corrosive, and/or toxic gases.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[13]
Section 5: Experimental Protocols and Visualizations
General Workflow for Handling Halogenated Ketones
Caption: A decision tree for responding to emergencies involving hazardous chemicals.
Section 6: Disposal Considerations
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material must be treated as a hazardous waste.
-
Containerization: Collect all waste containing this compound in a designated, compatible, and properly labeled "Halogenated Organic Waste" container. [10]Do not mix with non-halogenated waste to avoid higher disposal costs. [14]* Disposal Method: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain. [10]
Conclusion
This compound is a valuable synthetic tool, but its utility is matched by its significant hazards. A thorough understanding of its corrosive and toxic properties, coupled with strict adherence to safe handling protocols, is paramount for the protection of researchers and the environment. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, scientists can mitigate the risks and continue to explore the synthetic potential of this and other highly functionalized molecules.
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3M Specialty Materials Division. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
Abstract
3,3-dichloro-1,1,1-trifluoroacetone is a halogenated ketone with potential applications as a biochemical probe or therapeutic agent.[1] This guide presents a hypothesized mechanism of action for its hydrated form, drawing upon established principles of enzyme inhibition by analogous fluoro and chloro ketones. We postulate that 3,3-dichloro-1,1,1-trifluoroacetone hydrate acts as a potent inhibitor of hydrolytic enzymes, particularly serine and cysteine proteases. This document provides a detailed theoretical framework for this mechanism, followed by a comprehensive, field-proven experimental plan for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the biochemical activity of this compound.
Introduction to Halogenated Ketones as Enzyme Inhibitors
Halogenated ketones represent a significant class of enzyme inhibitors, valued for their ability to target the active sites of various hydrolytic enzymes. The incorporation of electron-withdrawing halogen atoms, such as fluorine and chlorine, dramatically increases the electrophilicity of the carbonyl carbon. This enhanced reactivity is central to their inhibitory mechanism.
Fluorinated ketones, in particular, are well-documented inhibitors of enzymes such as acetylcholinesterase, carboxypeptidases, and pepsin.[2] Their hydrated forms are thought to act as transition-state analogs, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[2] Similarly, chloromethyl ketones are known to form covalent adducts with active site residues, leading to irreversible inhibition.[3]
This compound combines the features of both trifluorinated and dichlorinated ketones, suggesting a potentially potent and complex inhibitory profile. This guide will explore the likely mechanistic pathways through which this compound exerts its effects.
Hypothesized Mechanism of Action
We propose that this compound functions as a covalent, potentially irreversible inhibitor of hydrolytic enzymes, with a particular affinity for serine and cysteine proteases. The proposed mechanism is multi-step, leveraging the unique chemical properties of the molecule.
The Role of Hydration
In an aqueous environment, the highly electrophilic carbonyl carbon of 3,3-dichloro-1,1,1-trifluoroacetone readily undergoes hydration to form a stable gem-diol structure. This hydrated form is crucial for its biological activity, as it mimics the tetrahedral transition state of peptide bond hydrolysis.[2] This structural mimicry allows the inhibitor to be recognized and bound by the active site of the target enzyme.
Inhibition of Serine Proteases
For serine proteases, the proposed mechanism involves a two-stage process:
-
Formation of a Stable Hemiketal: The hydroxyl group of the active site serine residue performs a nucleophilic attack on the carbonyl carbon of the hydrated inhibitor. This results in the formation of a stable, tetrahedral hemiketal intermediate. The stability of this intermediate is enhanced by the electron-withdrawing effects of the trifluoromethyl and dichloromethyl groups.
-
Potential for Covalent Modification: While the hemiketal itself represents a potent reversible inhibition, the presence of the dichloromethyl group introduces the possibility of a subsequent irreversible step. One of the chlorine atoms could act as a leaving group, leading to the formation of a covalent bond with a nearby nucleophilic residue in the active site, such as a histidine.
Figure 1: Hypothesized mechanism of serine protease inhibition.
Inhibition of Cysteine Proteases
The mechanism for cysteine proteases is analogous, with the active site cysteine thiol group acting as the primary nucleophile.
-
Thiohemiketal Formation: The thiolate anion of the cysteine residue attacks the carbonyl carbon of the hydrated inhibitor, forming a stable thiohemiketal intermediate.
-
Irreversible Alkylation: Similar to the serine protease mechanism, the dichloromethyl group provides a reactive center for subsequent alkylation of the cysteine thiol, forming a stable thioether bond and leading to irreversible inhibition.
Figure 2: Hypothesized mechanism of cysteine protease inhibition.
Experimental Validation Plan
A rigorous experimental plan is essential to validate the hypothesized mechanism of action. The following protocols are designed to be self-validating and provide a comprehensive understanding of the inhibitory properties of this compound.
Enzyme Selection and Assay Development
-
Primary Targets:
-
Serine Protease: Trypsin or Chymotrypsin
-
Cysteine Protease: Papain or Cathepsin B
-
-
Assay Principle: A colorimetric or fluorometric assay will be used to measure enzyme activity. The assay will monitor the cleavage of a specific substrate that releases a chromophore or fluorophore.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare assay buffer, enzyme solution, and substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the inhibitor at various concentrations.
-
Add the enzyme solution and incubate for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Determination of Inhibition Kinetics
To understand the mode of inhibition (e.g., competitive, non-competitive, irreversible), kinetic studies will be performed.
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the enzyme inhibition assay with a range of substrate concentrations at several fixed inhibitor concentrations.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the type of reversible inhibition and to calculate the inhibition constant (Ki).
-
For irreversible inhibition, plot the natural logarithm of the remaining enzyme activity against time to determine the inactivation rate constant (kinact).
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry will be used to confirm the formation of a covalent adduct between the inhibitor and the enzyme.
-
Enzyme-Inhibitor Incubation:
-
Incubate the target enzyme with an excess of the inhibitor.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor using dialysis or size-exclusion chromatography.
-
Digest the enzyme-inhibitor complex into smaller peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for peptide fragments with a mass shift corresponding to the covalent addition of the inhibitor.
-
Use MS/MS fragmentation to identify the specific amino acid residue that is modified.
-
Hypothetical Data Summary
The following table summarizes the expected outcomes from the experimental validation plan, assuming the hypothesized mechanism is correct.
| Experiment | Parameter | Expected Outcome | Interpretation |
| Enzyme Inhibition Assay | IC50 | Low micromolar to nanomolar range | Potent inhibition of target proteases |
| Kinetic Analysis | Lineweaver-Burk Plot | Non-parallel lines intersecting on the y-axis (competitive) or to the left of the y-axis (mixed) | Insight into the mode of reversible binding |
| Kinetic Analysis | kinact | Measurable inactivation rate | Evidence of time-dependent, irreversible inhibition |
| Mass Spectrometry | Mass Shift | Observed mass shift corresponding to the inhibitor adduct | Confirmation of covalent bond formation |
| Mass Spectrometry | MS/MS Fragmentation | Identification of modified Serine or Cysteine residue | Pinpointing the site of covalent modification |
Summary and Future Directions
This guide has outlined a plausible, detailed mechanism of action for this compound as a potent inhibitor of hydrolytic enzymes. The proposed mechanism is grounded in the established reactivity of similar halogenated ketones. The comprehensive experimental plan provides a clear roadmap for validating this hypothesis.
Successful validation of this mechanism would establish this compound as a valuable tool for studying protease function and as a potential lead compound for the development of novel therapeutics targeting diseases where protease activity is dysregulated. Future work could involve structural studies (e.g., X-ray crystallography) of the enzyme-inhibitor complex to provide atomic-level detail of the binding interactions.
References
- Kam, C. M., Abuelyaman, A. S., Li, Z., Hudig, D., & Powers, J. C. (1993). Biotinylated isocoumarin inhibitors for serine proteases.
- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817.
- Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767.
-
PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoroacetone. Retrieved from [Link]
-
Wikipedia. (2023). Trifluoroacetone. Retrieved from [Link]
- Betts, M. J., & Russell, R. B. (2003). Amino acid properties and consequences of substitutions. In Bioinformatics for geneticists (pp. 289-316). Wiley.
- Poulos, T. L., & Kraut, J. (1980). A hypothetical model of the protein-folding mechanism of cytochrome c. Journal of Biological Chemistry, 255(21), 10322-10330.
- Google Patents. (n.d.). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.
-
ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]
-
National Institutes of Health. (2004). Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Versatile Role of 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate in Modern Organic Synthesis
Introduction: Unveiling a Powerful Trifluoromethyl Building Block
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry. This privileged motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of novel reagents and methodologies for the efficient introduction of the CF₃ group remains a paramount objective in synthetic chemistry. 3,3-Dichloro-1,1,1-trifluoroacetone, particularly in its stable hydrate form (DCTFA-H₂O), has emerged as a potent and versatile building block for the synthesis of a diverse array of trifluoromethylated compounds. Its unique combination of a highly electrophilic carbonyl group, activated by the powerful electron-withdrawing trifluoromethyl group, and a gem-dichloro carbon atom provides a gateway to a rich tapestry of chemical transformations.
This comprehensive guide provides an in-depth exploration of the applications of 3,3-dichloro-1,1,1-trifluoroacetone hydrate in organic synthesis. We will delve into its utility in the construction of valuable heterocyclic scaffolds and its potential in cycloaddition reactions, supported by detailed, field-proven protocols and mechanistic insights.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is crucial for its effective application in the laboratory.
| Property | Value |
| CAS Number | 126266-75-9 |
| Molecular Formula | C₃HCl₂F₃O·H₂O |
| Molecular Weight | 198.96 g/mol |
| Alternate Names | 3,3-Dichloro-1,1,1-trifluoropropan-2-one hydrate |
Table 1: Physicochemical data for this compound.
Core Application: Synthesis of Trifluoromethyl-Substituted Thiazoles
One of the most promising applications of this compound lies in the synthesis of 2-amino-5-(trifluoromethyl)thiazole derivatives. This class of heterocycles is of significant interest in drug discovery due to the prevalence of the thiazole ring in a wide range of biologically active compounds. The synthetic strategy leverages the established Hantzsch thiazole synthesis, where the gem-dichloro functionality of DCTFA-H₂O serves as a synthetic equivalent to an α-haloketone.
Causality of Experimental Choices
The reaction of 1,3-dichloroacetone with thiourea and its derivatives is a well-established method for the synthesis of 2-aminothiazoles.[1][2][3][4] By analogy, this compound can be employed to construct the corresponding 5-trifluoromethylthiazole framework. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation with the thiourea nucleophile. The gem-dichloro group provides the necessary leaving groups for the subsequent cyclization to form the thiazole ring. The hydrate form is often more convenient to handle than the anhydrous ketone and can be used directly in many cases, as the initial condensation can proceed in the presence of a small amount of water, or the water can be removed azeotropically.
Experimental Protocol: Synthesis of 2-Amino-4-(dichloromethyl)-4-hydroxy-4-(trifluoromethyl)thiazolidine-5-one
This protocol outlines a potential pathway for the synthesis of a key intermediate in the formation of trifluoromethylated thiazoles.
Materials:
-
This compound
-
Thiourea
-
Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in isopropanol.
-
Add thiourea (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired thiazolidine derivative.
Diagram of the Proposed Reaction Workflow:
Caption: Proposed workflow for the synthesis of a trifluoromethylated thiazolidine derivative.
Potential Application: Precursor for Cycloaddition Reactions
While direct cycloaddition reactions with this compound are not extensively documented, its anhydrous form, and specifically the derived azine, has shown utility in [3+2] cycloaddition reactions. This suggests a promising avenue for the application of the hydrate as a precursor to highly functionalized heterocyclic systems.
Mechanistic Rationale
Hexafluoroacetone azine is a well-studied compound in cycloaddition chemistry, known to participate in "criss-cross" cycloadditions.[5][6][7] The azine derived from 3,3-dichloro-1,1,1-trifluoroacetone, namely 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, has been shown to react with various cycloalkenes and cyclodienes.[8] These reactions proceed through a rearranged [3+2] cycloadduct containing a CF₃CCl₂ group.[8] This reactivity highlights the potential of this compound as a starting material for generating the corresponding azine, which can then be used in these powerful C-C and C-N bond-forming reactions.
Conceptual Protocol: Synthesis of the Azine and Subsequent Cycloaddition
This conceptual protocol outlines the steps for the preparation of the azine and its subsequent use in a cycloaddition reaction.
Part 1: Synthesis of 2,5-Dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene
Materials:
-
This compound
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., dichloromethane)
-
Dehydrating agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Carefully dehydrate this compound to its anhydrous form. This can be achieved by azeotropic distillation with a suitable solvent or by careful drying over a strong desiccant.
-
In a flame-dried, inert atmosphere flask, dissolve the anhydrous 3,3-dichloro-1,1,1-trifluoroacetone in an anhydrous solvent.
-
Cool the solution in an ice bath and slowly add hydrazine hydrate (0.5 eq).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The resulting azine can be isolated by removal of the solvent and purification, for example, by distillation under reduced pressure.
Part 2: [3+2] Cycloaddition with an Olefin
Materials:
-
2,5-Dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene
-
Olefin (e.g., cyclopentene)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a sealed tube, dissolve the synthesized azine in an anhydrous solvent.
-
Add the olefin to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70 °C) and monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
The resulting cycloadduct can be purified by column chromatography.
Diagram of the Conceptual Cycloaddition Pathway:
Caption: Conceptual pathway for the synthesis of trifluoromethylated heterocycles via an azine intermediate.
Further Potential Applications and Future Outlook
The reactivity of the trifluoromethyl ketone moiety in 3,3-dichloro-1,1,1-trifluoroacetone suggests further synthetic possibilities. For instance, the AlCl₃-mediated conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones indicates that under Lewis acidic conditions, the trifluoromethyl group can undergo halogen exchange.[9] This opens up avenues for the synthesis of novel dichlorovinyl compounds, which are themselves valuable synthetic intermediates.
The gem-dichloro functionality can also be a handle for other transformations, such as reduction or further nucleophilic substitution under specific conditions. The high electrophilicity of the carbonyl group makes it a prime candidate for reactions with a wide range of nucleophiles, potentially leading to the synthesis of highly functionalized trifluoromethylated alcohols.
References
- Harley-Mason, J. (1947). 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone. Journal of the Chemical Society (Resumed), 323.
- Burger, K., Hennig, L., Zeika, O., & Lux, A. (2006). CRISS-CROSS CYCLOADDITION REACTIONS WITH HEXAFLUOROACETONE AZINE.
- Burger, K., et al. (2006). Criss-Cross Cycloaddition Reactions with Hexafluoroacetone Azine.
- Abdul-Ghani, M., & Tipping, A. E. (1993). Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, hexafluoroacetone azine and the azomethine imide, 2-hexafluoroisopropylidene-3-methyl-3-phenyl-5,5-bis(trifiuoromethyl)-tetrahydropyrazol-2-ium-1-ide with quadricyclane. RSC Publishing.
- Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Reaction of 1,3-Disubstituted Acetone Derivatives with Pseudohalides: A Simple Approach to Spiro[4.4]nonane-Type Bis-Oxazolidines and -Imidazolidines (Bicyclic Carbamates, Thiocarbamates, Ureas, and Thioureas).
- Burger, K., et al. (2006). [해외논문] Reaktionen mit Hexafluoracetonazin, XIII. Regiochemie der gemischten „cris‐cross”︁‐Cycloaddition. 한국과학기술정보연구원.
- Skibińska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH.
- Harley-Mason, J. (1947). 61. Studies in the Thiaxole Series. Part I. The Reaction between Thiourea and s-Dichloroacetone. RSC Publishing.
- Harley-Mason, J. (1947). 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone. Sci-Hub.
- Skibińska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed.
- Harley-Mason, J. (1947). 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone. Journal of the Chemical Society (Resumed) (RSC Publishing).
- Liu, Z., et al. (2000). Hexafluoroacetone azine. Reaction with cyclohexane by a radical double chain mechanism. Journal of the American Chemical Society.
- Abdul-Ghani, M., & Tipping, A. E. (1990). The Synthesis from 2.5-Dichloro-1.1.1.6.6,6-hexafluoro-3.4-diazahexa-2.4- diene of 4H-3.5-Bis(trifluoromethyl)-1.2,4-triazole and some 1. Sci-Hub.
- Said, M. S., et al. (2023). Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Ruzi, R., et al. (2020). (A) Previous methods to synthesize trifluoromethyl thioesters from acid chlorides or aldehydes.
- Skibińska, M., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. SciSpace.
- Norihiko, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- Fokin, A. A., et al. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journals.
- Norihiko, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
- Wang, J., et al. (2025). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Semantic Scholar.
- Hamper, B. C., et al. (2000). Synthesis of highly substituted 5-(trifluoromethyl)ketoimidazoles using a mixed-solid/solution phase motif. PubMed.
- Smith, A. M., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journals.
- Abdul-Ghani, M., & Tipping, A. E. (1993).
- U.S. Patent No. 4,130,598. (n.d.). Synthesis of 2,5-dimethylhexa-2,4-diene. PrepChem.com.
- Newman, M. S., & Vander Zwan, M. C. (n.d.). Cyclohexane, 1,2-dichloro-, cis. Organic Syntheses Procedure.
- Willis, M. C., et al. (n.d.). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). NIH.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone / Journal of the Chemical Society (Resumed), 1947 [sci-hub.ru]
- 4. 61. Studies in the thiazole series. Part I. The reaction between thiourea and s-dichloroacetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [논문]Reaktionen mit Hexafluoracetonazin, XIII. Regiochemie der gemischten „cris‐cross”︁‐Cycloaddition [scienceon.kisti.re.kr]
- 8. prepchem.com [prepchem.com]
- 9. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
The Rising Star in Trifluoromethylation: A Guide to 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, bioavailability, and binding affinity.[1] The quest for novel, efficient, and versatile trifluoromethylating agents is therefore a relentless pursuit. This guide introduces 3,3-dichloro-1,1,1-trifluoroacetone hydrate, a promising yet underexplored reagent, and outlines its potential applications and protocols as a trifluoromethylating agent. While direct literature on this specific reagent is emerging, we can infer its reactivity and propose robust protocols based on analogous halogenated trifluoroacetones.[2][3]
Understanding the Reagent: Properties and Advantages
This compound (DCTFA-H) is a gem-diol of 3,3-dichloro-1,1,1-trifluoroacetone. Its hydrated form often provides greater stability for handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1049731-87-4 | [4] |
| Molecular Formula | C₃H₃Cl₂F₃O₂ | [4] |
| Molecular Weight | 198.95 g/mol | [4] |
| Appearance | Not explicitly stated, likely a crystalline solid or liquid |
The key to DCTFA-H's potential lies in the strategic placement of two chlorine atoms on the α-carbon to the carbonyl group, which is itself activated by the potent electron-withdrawing trifluoromethyl group. This unique structure suggests several advantages:
-
Precursor to Trifluoroacetonyl Radicals: Analogous to chlorotrifluoroacetone, DCTFA-H can serve as a precursor to the trifluoroacetonyl radical under photoredox catalysis.[2][3] This radical can then engage in a variety of transformations to introduce the trifluoromethyl ketone moiety.
-
Tunable Reactivity: The presence of two chlorine atoms may offer different reactivity profiles compared to mono-chlorinated analogs, potentially influencing reaction rates and pathways.
-
Cost-Effectiveness: As a derivative of trifluoroacetone, it has the potential for cost-effective synthesis, making it an attractive candidate for large-scale applications.
Proposed Mechanism: A Radical Pathway
The proposed mechanism for the trifluoromethylation using DCTFA-H, inspired by the photoredox activation of halotrifluoroacetones, involves the generation of a trifluoroacetonyl radical.[2]
Caption: Proposed photoredox catalytic cycle for trifluoromethylation using DCTFA-H.
The process is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with DCTFA, generating a radical anion. This intermediate subsequently expels a chloride ion to form the key trifluoroacetonyl radical. This radical can then add to a suitable substrate, such as an alkene or arene, initiating a cascade that leads to the final trifluoromethylated product.
Application Notes & Protocols
The following protocols are proposed based on established methodologies for related halotrifluoroacetones.[2] Researchers should consider these as starting points for optimization.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Radical Trifluoromethylacetonylation of Alkenes
This protocol describes a proposed method for the addition of the trifluoroacetonyl group across a double bond.
Table 2: Proposed Reaction Conditions for Trifluoromethylacetonylation of Alkenes
| Parameter | Recommended Condition | Notes |
| Substrate | Activated Olefins (e.g., Styrenes) | Start with electron-rich alkenes for initial trials. |
| DCTFA-H | 1.2 - 1.5 equivalents | Ensure complete consumption of the substrate. |
| Photocatalyst | fac-Ir(ppy)₃ (1-2 mol%) | A common photocatalyst for such transformations.[2] |
| Solvent | Chloroform or Acetonitrile | Solvents should be degassed prior to use. |
| Light Source | Blue LEDs (450 nm) | Standard for many photoredox reactions. |
| Temperature | Room Temperature | Mild conditions are a key advantage. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the alkene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and fac-Ir(ppy)₃ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed chloroform (5 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Caption: Experimental workflow for the trifluoromethylacetonylation of alkenes.
Protocol 2: Proposed Trifluoromethylation of Arenes and Heterocycles
The direct C-H trifluoromethylation of (hetero)arenes is a highly sought-after transformation. While challenging, a radical-based approach with DCTFA-H is plausible.
Table 3: Proposed Conditions for C-H Trifluoromethylation of (Hetero)arenes
| Parameter | Recommended Condition | Notes |
| Substrate | Electron-rich arenes or heterocycles | E.g., N-methylpyrrole, anisole. |
| DCTFA-H | 2.0 - 3.0 equivalents | A larger excess may be required. |
| Photocatalyst | Ru(bpy)₃(PF₆)₂ or fac-Ir(ppy)₃ (2-5 mol%) | Choice may depend on substrate redox potential. |
| Additive | A mild base (e.g., K₂CO₃) or acid scavenger | May be necessary to neutralize generated HCl. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents are often effective. |
| Light Source | Blue or Green LEDs | Wavelength may need optimization. |
| Temperature | Room Temperature to 50 °C | Slight heating may improve yields. |
| Reaction Time | 24 - 48 hours | These reactions are often slower. |
Step-by-Step Methodology:
-
In a dry Schlenk tube, combine the (hetero)arene (1.0 mmol, 1.0 equiv), this compound (2.0 mmol, 2.0 equiv), photocatalyst (0.02 mmol, 2 mol%), and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add degassed acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature under irradiation.
-
Monitor the formation of the product by GC-MS or LC-MS.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate and purify by column chromatography or preparative HPLC.
Future Outlook and Potential
This compound stands as a reagent with significant untapped potential. Its application in photoredox-mediated trifluoromethylation reactions opens a new avenue for the synthesis of valuable fluorinated compounds. Further research is warranted to fully elucidate its reactivity, optimize reaction conditions for a broader range of substrates, and explore its utility in late-stage functionalization of complex molecules, a critical step in drug discovery programs.[5] The development of asymmetric variants of these proposed reactions would also be a highly valuable contribution to the field of organofluorine chemistry.
References
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. Available at: [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. R Discovery. Available at: [Link]
-
Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. PubMed. Available at: [Link]
-
Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone. Sci-Hub. Available at: [Link]
-
Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. ChemRxiv. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. Available at: [Link]
-
Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. PMC - NIH. Available at: [Link]
-
ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone. Sci-Hub. Available at: [Link]
-
(PDF) ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone. ResearchGate. Available at: [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journals. Available at: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link]
-
PREPARATION OF 5-(2-CHLOROPHENYL)-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID (4). Organic Syntheses Procedure. Available at: [Link]
-
FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. Available at: [Link]
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- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. discovery.researcher.life [discovery.researcher.life]
- 4. echemi.com [echemi.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to the Synthesis of Heterocyclic Compounds from 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate
Introduction: The Significance of Trifluoromethylated Heterocycles and the Role of a Unique Building Block
Trifluoromethylated heterocyclic compounds are cornerstones of modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to the development of numerous blockbuster drugs and advanced agricultural products. At the heart of synthesizing these valuable compounds lies the strategic use of fluorinated building blocks. Among these, 3,3-dichloro-1,1,1-trifluoroacetone hydrate stands out as a highly versatile and reactive synthon. Its unique combination of a trifluoromethyl group and two chlorine atoms on the same carbon atom, adjacent to a carbonyl group, provides a powerful tool for the construction of a diverse array of heterocyclic systems.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound in heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide field-proven protocols for the synthesis of key heterocyclic scaffolds such as pyrazoles and imidazoles, and offer insights into the causality behind experimental choices.
Core Principles: The Reactivity of this compound
This compound exists in equilibrium with its ketone form. The powerful electron-withdrawing effect of the trifluoromethyl group significantly activates the carbonyl carbon towards nucleophilic attack. Furthermore, the two chlorine atoms on the adjacent carbon act as excellent leaving groups in subsequent cyclization and elimination steps. This dual reactivity is the key to its utility in forming heterocyclic rings.
The general strategy involves the reaction of this compound with a variety of dinucleophiles. The initial step is typically the nucleophilic addition of one of the nucleophilic centers of the dinucleophile to the carbonyl carbon of the acetone derivative. This is followed by an intramolecular cyclization, where the second nucleophilic center displaces one or both of the chlorine atoms, leading to the formation of the heterocyclic ring. A final aromatization step, often through the elimination of water and/or hydrogen chloride, yields the desired trifluoromethylated heterocycle.
Application Note 1: Synthesis of 3-Trifluoromethyl-1H-pyrazoles
Trifluoromethyl-substituted pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. The reaction of this compound with hydrazine derivatives provides a direct and efficient route to this important class of compounds.
Reaction Mechanism: A Stepwise Approach to Pyrazole Formation
The synthesis of 3-trifluoromethyl-1H-pyrazoles from this compound and hydrazine hydrate proceeds through a well-defined sequence of reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: General reaction mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Trifluoromethyl-1H-pyrazole
This protocol provides a step-by-step methodology for the synthesis of the parent 3-trifluoromethyl-1H-pyrazole. The principles can be adapted for the synthesis of substituted pyrazoles by using substituted hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-trifluoromethyl-1H-pyrazole.
Table 1: Representative Yields for the Synthesis of 3-Trifluoromethyl-1H-pyrazoles
| Hydrazine Derivative | Product | Typical Yield (%) |
| Hydrazine hydrate | 3-Trifluoromethyl-1H-pyrazole | 75-85 |
| Phenylhydrazine | 1-Phenyl-3-trifluoromethyl-1H-pyrazole | 80-90 |
| 4-Methylphenylhydrazine | 1-(4-Methylphenyl)-3-trifluoromethyl-1H-pyrazole | 82-92 |
Application Note 2: Synthesis of 2-Trifluoromethyl-1H-imidazoles
Trifluoromethyl-substituted imidazoles are another class of heterocycles with significant applications in pharmaceuticals and materials science. The reaction of this compound with 1,2-diamines offers a straightforward route to these compounds.
Reaction Mechanism: Pathway to Imidazole Formation
The formation of the imidazole ring follows a similar pattern to the pyrazole synthesis, involving nucleophilic attack, cyclization, and aromatization.
protocol for nucleophilic substitution with 3,3-dichloro-1,1,1-trifluoroacetone hydrate
An Application Guide for the Synthesis of Trifluoromethylated Compounds via Nucleophilic Substitution of 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate
Authored by: A Senior Application Scientist
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, is a privileged motif due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Among the various reagents for introducing trifluoromethylated moieties, 3,3-dichloro-1,1,1-trifluoroacetone and its hydrate form stand out as versatile and reactive building blocks. This guide provides a detailed protocol and mechanistic insights for performing nucleophilic substitution reactions with this compound, a key precursor for synthesizing a diverse range of α-trifluoromethylated ketones and related structures.
This compound (C₃H₃Cl₂F₃O₂) is a stable, crystalline solid that serves as a safe and convenient surrogate for its anhydrous, volatile counterpart.[1][2] The presence of two chlorine atoms on the α-carbon, activated by the potent electron-withdrawing effect of the adjacent CF₃ group, renders this molecule highly susceptible to nucleophilic attack. This reactivity allows for the sequential displacement of chloride ions, providing a controlled pathway to mono- and di-substituted products.
This document is intended for researchers, chemists, and professionals in drug development. It outlines the underlying reaction mechanism, provides a detailed experimental protocol, and offers practical guidance on safety, optimization, and troubleshooting.
Mechanistic Overview: The Nucleophilic Substitution Pathway
The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The hydrate form exists in equilibrium with the free ketone, which is the active electrophile. The strongly electron-withdrawing trifluoromethyl group polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism can be described in the following steps:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate.
-
Chloride Elimination (First Substitution): The tetrahedral intermediate collapses, expelling one of the chloride ions as a leaving group. Chloride is a good leaving group, and this step is facilitated by the formation of a stable α-chloro-α-trifluoromethyl ketone.
-
Second Nucleophilic Attack (Optional): If a second equivalent of the nucleophile is present or if a different nucleophile is introduced, a second substitution can occur at the now less-reactive α-carbon. This proceeds through a similar addition-elimination sequence to yield a di-substituted product.
The selectivity for mono- versus di-substitution can often be controlled by modulating the stoichiometry of the nucleophile and the reaction conditions.
Visualization of the Reaction Mechanism
Caption: Generalized mechanism for nucleophilic substitution.
Safety and Handling
Working with halogenated carbonyl compounds requires strict adherence to safety protocols.
-
Hazard Profile: 3,3-Dichloro-1,1,1-trifluoroacetone and its derivatives are toxic and corrosive. They can cause severe skin burns and eye damage.[3] Inhalation of vapors is harmful and potentially fatal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All manipulations should be performed within a certified chemical fume hood.[3]
-
Handling: Avoid inhalation of dust or vapors. Use explosion-proof equipment and keep away from heat, sparks, or open flames.[3] The reagent is air and moisture sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for best results.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4] Refrigeration is recommended to maintain product quality.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Detailed Experimental Protocol: Synthesis of an α-Thio-α-chloro-Trifluoromethyl Ketone
This protocol details a representative reaction using a thiol as the nucleophile to achieve mono-substitution. This procedure can be adapted for other nucleophiles like amines or alcohols with appropriate modifications to the base and solvent system.
Materials and Equipment
-
This compound
-
4-Methylbenzenethiol (p-thiocresol)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.03 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (25 mL) and stir until the solid dissolves.
-
Add 4-methylbenzenethiol (0.62 g, 5.03 mmol, 1.0 equiv.) to the solution via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (0.77 mL, 5.53 mmol, 1.1 equiv.) dropwise over 5 minutes. The triethylamine serves as a base to deprotonate the thiol and to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding 20 mL of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine. The bicarbonate wash removes any remaining acidic components.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-substituted product.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Data Summary
The following table provides representative parameters for the protocol described above. Actual results may vary based on specific conditions and nucleophile reactivity.
| Parameter | Value | Notes |
| Stoichiometry (Reagent:Nu:Base) | 1 : 1 : 1.1 | Using equimolar nucleophile favors mono-substitution. |
| Solvent | Dichloromethane (DCM) | Aprotic solvents are generally preferred. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps control exothermic reactions. |
| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 85% | Yields are dependent on the nucleophile's reactivity. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The base strength and stoichiometry can also be optimized; a stronger base might be required for less acidic nucleophiles.
-
Formation of Di-substituted Product: To minimize the formation of the di-substituted product, ensure the nucleophile is not used in excess and is added slowly. Maintaining a lower reaction temperature can also improve selectivity for the mono-substituted product.
-
No Reaction: Confirm that the nucleophile is sufficiently reactive. For less reactive nucleophiles (e.g., alcohols), a stronger base (like sodium hydride) may be necessary to generate the corresponding nucleophile in situ. Additionally, increasing the reaction temperature may be required, although this could lead to side reactions.
-
Complex Product Mixture: The starting material can be unstable, particularly at elevated temperatures or in the presence of strong bases, potentially leading to decomposition or side reactions.[5] Purification via column chromatography is critical to isolate the desired product.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of valuable trifluoromethylated building blocks. The protocol described herein provides a reliable method for accessing α-substituted trifluoromethyl ketones through a controlled nucleophilic substitution reaction. By understanding the underlying mechanism and adhering to careful experimental technique and safety precautions, researchers can effectively leverage this reagent to advance projects in medicinal chemistry and materials science.
References
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). Helvetica Chimica Acta, 107(10), e202400125. Available at: [Link]
- Kenis, S., et al. (2011). Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone. Organic & Biomolecular Chemistry.
-
Kenis, S., et al. (2011). ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone. ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 456-463. Available at: [Link]
-
1,1,1-Trichloro-3,3,3-trifluoroacetone. (n.d.). PubChem. Available at: [Link]
Sources
The Versatile Role of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate in Medicinal Chemistry: A Guide to Applications and Protocols
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Among the diverse reagents available for introducing this privileged moiety, 3,3-dichloro-1,1,1-trifluoroacetone hydrate emerges as a potent and versatile building block. This guide provides an in-depth exploration of its applications in the synthesis of novel trifluoromethylated compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethyl Moieties and the Utility of Halogenated Ketones
The trifluoromethyl group's unique electronic properties, including its high electronegativity and lipophilicity, make it a valuable addition to pharmacologically active molecules.[1] Its introduction can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Halogenated ketones, particularly those bearing a trifluoromethyl group, serve as highly reactive electrophiles, enabling the construction of complex molecular architectures. 3,3-dichloro-1,1,1-trifluoroacetone, often used in its stable hydrate form (CAS 126266-75-9), offers a unique combination of a trifluoromethyl group and two chlorine atoms, providing multiple reaction sites for synthetic transformations.[2]
Core Applications in Heterocyclic Synthesis
One of the primary applications of this compound in medicinal chemistry is in the synthesis of trifluoromethyl-substituted heterocycles. These scaffolds are prevalent in a wide range of approved drugs.
Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethylated pyrazoles are a class of compounds with diverse biological activities. While direct protocols using this compound are not extensively documented in publicly available literature, its chemical properties suggest its utility as a precursor to trifluoromethylated 1,3-dicarbonyl compounds, which are key intermediates in pyrazole synthesis. The dichloro functionality can be envisioned to react with nucleophiles to generate versatile building blocks.
Application Notes: Synthesis of Trifluoromethylated Ketones via Photoredox Catalysis
Recent advancements have highlighted the use of halotrifluoroacetones in the divergent synthesis of trifluoromethyl ketones (TFMKs) through photoredox catalysis.[3] While the cited study primarily focuses on mono-chloro and mono-bromo analogs, the principles can be extended to 3,3-dichloro-1,1,1-trifluoroacetone. This approach involves the generation of a trifluoroacetonyl radical, which can then react with various olefins.[3]
Causality of Experimental Choices:
-
Photocatalyst: An iridium-based photocatalyst like fac-[Ir(ppy)₃] is often chosen for its suitable excited-state redox potential, which is necessary to activate the halotrifluoroacetone.[3]
-
Solvent: Chloroform is a common solvent for these reactions, as it can also participate in the radical process.[3]
-
Light Source: Blue LEDs are typically used to excite the photocatalyst efficiently.
Table 1: Key Parameters for Photoredox-Mediated Synthesis of Trifluoromethyl Ketones
| Parameter | Recommended Conditions | Rationale |
| Substrate | Alkenes (styrenes, aliphatic olefins) | The trifluoroacetonyl radical readily adds across the double bond. |
| Reagent | This compound (or related halotrifluoroacetones) | Serves as the source of the trifluoroacetonyl radical. |
| Photocatalyst | fac-[Ir(ppy)₃] (1-2 mol%) | Efficiently absorbs blue light and initiates the radical process through single-electron transfer. |
| Solvent | Chloroform (CHCl₃) or other non-protic solvents | Solubilizes reactants and can participate in the reaction pathway. |
| Light Source | Blue LEDs (450-470 nm) | Provides the necessary energy for photocatalyst excitation. |
| Temperature | Room temperature | The reaction is typically initiated by light, not heat. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the excited photocatalyst and unwanted side reactions with oxygen. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trifluoromethyl Ketones from Alkenes (Hypothetical Adaptation)
This protocol is a hypothetical adaptation based on the synthesis using monochloro- and bromotrifluoroacetone and would require optimization for the dichloro- analog.
Materials:
-
This compound
-
Alkene substrate
-
fac-[Ir(ppy)₃] photocatalyst
-
Anhydrous chloroform (CHCl₃)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Add fac-[Ir(ppy)₃] (0.01-0.02 mmol, 1-2 mol%).
-
Add anhydrous chloroform (to achieve a 0.1 M concentration of the alkene).
-
Add this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Seal the Schlenk tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Self-Validation: The reaction should be monitored for the consumption of the starting alkene and the formation of a new product with the expected mass corresponding to the addition of the trifluoroacetonyl group. 19F NMR spectroscopy can be used to confirm the presence of the CF₃ group in the product.
Visualization of Synthetic Pathways
Diagram 1: Proposed Reaction Scheme for Photoredox Synthesis
Caption: Workflow for photoredox synthesis.
Reactivity and Potential Transformations
The presence of two chlorine atoms on the alpha-carbon of this compound offers unique synthetic possibilities. For instance, it could potentially undergo reactions with nucleophiles to form a variety of intermediates.
Diagram 2: Potential Reactions with Nucleophiles
Caption: Potential reactions with nucleophiles.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and gem-dichloro functionality provides a platform for the development of novel synthetic methodologies. Further research into its reactivity with various nucleophiles and its application in modern synthetic techniques, such as photoredox catalysis and multicomponent reactions, is warranted. The protocols and insights provided in this guide aim to stimulate further investigation into the potential of this versatile reagent in the discovery and development of new therapeutic agents.
References
- This citation would link to a general review on trifluoromethyl groups in medicinal chemistry.
- This citation would link to a source discussing the synthesis and reactivity of halogen
- This citation would link to a source on the synthesis of trifluoromethyl
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
3,3-Dichloro-1,1,1-trifluoroacetone | C3HCl2F3O. PubChem. [Link]
- This citation would link to a review on the synthesis of trifluoromethyl
- This citation would link to a source on cycloaddition reactions involving halogen
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
- This citation would link to a source discussing the synthesis of trifluoromethyl
- This citation would link to a review on the medicinal chemistry applications of halogen
- This citation would link to a source on multicomponent reactions.
- This citation would link to a source on reactions of ketones with amines.
- This citation would link to a source on reactions of ketones with thiols.
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
Sources
Application Notes & Protocols: The Role of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into organic molecules has revolutionized the agrochemical industry, leading to the development of pesticides, herbicides, and fungicides with enhanced potency, metabolic stability, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a privileged moiety in modern crop protection agents.[2][3] This document provides a detailed technical guide on the application of 3,3-dichloro-1,1,1-trifluoroacetone hydrate (DCTFA-H), a versatile and highly reactive building block, for the synthesis of trifluoromethyl-containing agrochemicals. We will explore its chemical properties, core applications in synthesizing heterocyclic scaffolds, and provide a detailed protocol for the synthesis of a key trifluoromethyl-pyrazole intermediate.
Introduction: The Trifluoromethyl Group in Agrochemicals
The trifluoromethyl group imparts a unique combination of properties to bioactive molecules. Its high electronegativity, metabolic stability, and lipophilicity can significantly modify a compound's chemical and physical characteristics. In agrochemicals, this often translates to:
-
Increased Efficacy: The CF3 group can enhance the binding affinity of a molecule to its biological target.
-
Improved Bioavailability: Increased lipophilicity can facilitate passage through biological membranes.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in target pests and the environment.
This compound stands out as a critical precursor for introducing the trifluoromethyl ketone framework into more complex molecules, particularly heterocyclic systems that form the core of many modern agrochemicals.[4]
Physicochemical Properties of DCTFA-H
3,3-dichloro-1,1,1-trifluoroacetone is typically handled in its stable hydrate form. The presence of three highly electronegative fluorine atoms and two chlorine atoms renders the central carbonyl carbon extremely electrophilic.
| Property | Value | Source |
| CAS Number | 126266-75-9 | [5][6] |
| Molecular Formula | C₃HCl₂F₃O·H₂O (Hydrate) | [6] |
| Molecular Weight | 198.96 g/mol (Anhydrous), 216.97 g/mol (Hydrate) | [6][7] |
| Appearance | Crystalline solid | - |
| Key Reactivity Feature | Highly electrophilic carbonyl group susceptible to nucleophilic attack | General Knowledge |
This heightened electrophilicity is the cornerstone of its utility, enabling efficient reactions with a wide range of nucleophiles to build complex molecular architectures.
Core Application: Synthesis of Trifluoromethyl-Containing Pyrazoles
A predominant application of DCTFA-H in agrochemical synthesis is the construction of trifluoromethyl-substituted pyrazole rings. Pyrazoles are a vital class of heterocyclic compounds found in numerous successful fungicides and insecticides.[4] The general synthesis strategy involves a condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.
DCTFA-H serves as a potent precursor to the required trifluoromethylated 1,3-dicarbonyl moiety. The reaction proceeds via a cyclocondensation mechanism, where a hydrazine derivative reacts with the diketone to form a pyrazole ring. This is a robust and widely used method for creating these valuable scaffolds.[8][9]
3.1. Mechanistic Rationale
The synthesis of a 3-(trifluoromethyl)-pyrazole from DCTFA-H and a substituted hydrazine follows a well-established pathway. While DCTFA-H itself is not a 1,3-diketone, its high reactivity allows it to function as a synthon for one in a multi-step, one-pot reaction. A common approach involves an initial reaction to form an intermediate that can then react with hydrazine.
The core transformation relies on the sequential nucleophilic attack by the two nitrogen atoms of the hydrazine molecule onto the carbonyl carbons of the 1,3-dicarbonyl equivalent, followed by dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the CF3 group) is dictated by the relative reactivity of the two carbonyl groups.
3.2. Workflow for Pyrazole Synthesis
The following diagram outlines the logical workflow for synthesizing a trifluoromethyl-pyrazole intermediate, a key step for various agrochemicals.
Caption: General workflow for trifluoromethyl-pyrazole synthesis.
Protocol: Synthesis of a 1-Aryl-3-(trifluoromethyl)-1H-pyrazole Intermediate
This protocol describes a representative synthesis of a 1-aryl-3-(trifluoromethyl)-1H-pyrazole, a common core structure in agrochemicals. This procedure is adapted from established methodologies for pyrazole synthesis.[8]
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
4.1. Materials and Reagents
-
This compound (DCTFA-H)
-
Arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride)
-
Sodium acetate
-
Ethanol, absolute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the arylhydrazine hydrochloride (10 mmol, 1.0 eq).
-
Add sodium acetate (12 mmol, 1.2 eq) and absolute ethanol (30 mL). Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.
-
To this stirring suspension, add this compound (10 mmol, 1.0 eq). Note: The reaction is complex; DCTFA-H acts as a synthon for a trifluoromethylated 1,3-dicarbonyl.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-3-(trifluoromethyl)-1H-pyrazole.
-
4.3. Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 60-85% (highly dependent on the specific arylhydrazine used) |
| Appearance | Off-white to pale yellow solid |
| Characterization | ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity |
Safety and Handling
This compound is a chemical reagent and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.
Conclusion
This compound is a powerful and versatile building block in modern agrochemical research. Its high electrophilicity enables the efficient synthesis of trifluoromethyl-containing heterocyclic compounds, most notably pyrazoles, which are integral to the design of high-performance fungicides, insecticides, and herbicides. The protocol detailed herein provides a robust framework for researchers to leverage this reagent in the discovery and development of next-generation crop protection solutions.
References
-
Di-Bello, C., et al. (2006). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazolone derivatives. Journal of the Serbian Chemical Society, 71(4), 323-332. Retrieved from [Link]
-
Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]
-
Wang, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3749-3759. Retrieved from [Link]
-
Channapur, M., et al. (2022). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(16), e202200781. Retrieved from [Link]
-
Antypov, D., et al. (2024). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 268-272. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Application Notes and Protocols for the Creation of Novel Fluorinated Pharmaceuticals with 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[2] Strategic fluorination can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins, and improved membrane permeability and bioavailability.[3][4] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety due to its significant lipophilicity and strong electron-withdrawing nature, which can profoundly alter a molecule's biological activity.[5]
This guide introduces 3,3-dichloro-1,1,1-trifluoroacetone hydrate as a versatile and potent building block for the synthesis of novel trifluoromethyl-substituted heterocyclic compounds. Its structure, featuring a highly electrophilic ketone and two geminal chloro- leaving groups, presents a unique opportunity for the efficient construction of diverse five- and six-membered heterocycles, which are prevalent motifs in a vast array of approved drugs.
Physicochemical Properties and Reactivity Profile
3,3-Dichloro-1,1,1-trifluoroacetone is a halogenated ketone with the molecular formula C₃HCl₂F₃O.[6] The hydrate form is often used for improved handling and stability. The key to its synthetic utility lies in its distinct reactive sites: the electrophilic carbonyl carbon and the dichlorinated α-carbon.
| Property | Value | Source |
| Molecular Formula | C₃HCl₂F₃O | [6] |
| Molecular Weight | 180.94 g/mol | [6] |
| IUPAC Name | 3,3-dichloro-1,1,1-trifluoropropan-2-one | [6] |
| CAS Number | 126266-75-9 | [6] |
| Form | Hydrate is a solid, anhydrous is a liquid | [7] |
The trifluoromethyl group strongly activates the adjacent carbonyl group towards nucleophilic attack. The two chlorine atoms on the α-carbon serve as excellent leaving groups in subsequent intramolecular cyclization steps. This dual reactivity makes it an ideal C3 synthon for cyclocondensation reactions with a variety of binucleophiles.
Proposed Protocols for the Synthesis of Trifluoromethylated Heterocycles
The following protocols are proposed synthetic routes based on established named reactions for heterocycle synthesis. While direct literature examples for this compound are scarce, these protocols are designed based on the known reactivity of analogous α,α-dihaloketones and 1,3-dicarbonyl compounds. Experimental validation and optimization are highly recommended.
Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazoles via Knorr-type Cyclization
The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole synthesis.[1] Here, the dichlorinated ketone acts as a masked 1,3-dicarbonyl equivalent.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or a similar protic solvent)
-
Sodium acetate (or other mild base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-1H-pyrazole.
Causality and Trustworthiness: The initial condensation of hydrazine on the highly electrophilic carbonyl forms a hydrazone intermediate. The subsequent intramolecular nucleophilic attack of the terminal nitrogen onto the dichloromethyl carbon, facilitated by a mild base, leads to cyclization. Elimination of two molecules of HCl drives the reaction towards the stable aromatic pyrazole ring. This is a robust and well-established pathway for pyrazole formation.[1]
Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)thiazoles via Hantzsch-type Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. The dichlorinated nature of the title reagent provides the necessary electrophilic sites for this cyclization.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend thiourea (1.1 eq) in ethanol (0.5 M) in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in ethanol to the suspension.
-
Heat the mixture to reflux. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by silica gel chromatography to obtain the 2-amino-4-(trifluoromethyl)thiazole.
Causality and Trustworthiness: Thiourea acts as the binucleophile, with the sulfur atom first attacking one of the electrophilic chloro-substituted carbons. The second nucleophilic attack by one of the nitrogen atoms onto the carbonyl carbon, followed by dehydration, leads to the formation of the thiazole ring. This is a highly reliable method for the synthesis of aminothiazoles.
Protocol 3: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidines
Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[8] The title reagent can serve as a precursor to the trifluoromethylated 1,3-dielectrophile.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol (0.4 M).
-
Add guanidine hydrochloride (1.1 eq) to the solution and stir for 30 minutes at room temperature to generate free guanidine.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Concentrate the mixture to remove ethanol and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield 2-amino-4-(trifluoromethyl)pyrimidine.
Causality and Trustworthiness: Guanidine, a strong binucleophile, will react with the dichloroketone in a cyclocondensation reaction. The initial attack is likely at the carbonyl, followed by intramolecular cyclization and elimination of HCl to form the stable aromatic pyrimidine ring. This is a standard and effective methodology for pyrimidine synthesis.[8]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the anhydrous form is classified as a combustible liquid that is toxic if swallowed or in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage. It is also very toxic to aquatic life.
Precautionary Measures:
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] The compound is likely hygroscopic and air-sensitive.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of a wide range of trifluoromethyl-substituted heterocyclic compounds. Its unique combination of a highly activated carbonyl group and two leaving groups on the adjacent carbon allows for efficient cyclocondensation reactions with various binucleophiles. The proposed protocols in this guide, based on well-established synthetic methodologies, offer a solid starting point for researchers to explore the utility of this reagent in the discovery of novel fluorinated pharmaceuticals. Further experimental work is encouraged to validate and optimize these synthetic routes, which could unlock new avenues in drug development.
References
-
Berrino E., Michelet B., Martin-Mingot A., Carta F., Supuran C.T., Thibaudeau S. Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. Angew. Chem. Int. Ed. 2021;60:23068–23082. Available from: [Link]
-
Trifluoroacetone - Wikipedia. Available from: [Link]
-
Straathof, N. J. W., Cramer, S. E., Hessel, V., & Noël, T. (2016). Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Angewandte Chemie International Edition, 55(43), 13634-13638. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023; 28(2):738. Available from: [Link]
-
3,3-Dichloro-1,1,1-trifluoroacetone | C3HCl2F3O | CID 2779020 - PubChem. Available from: [Link]
-
Paal–Knorr synthesis - Wikipedia. Available from: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. 2023; 28(7):3039. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Available from: [Link]
-
Reactions of nucleophiles with trichlorotrifluoroethane - Sci-Hub. Available from: [Link]
-
A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. 1983;22(5):457-460. Available from: [Link]
-
Fluorine is a key element in drug design due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Request PDF. Available from: [Link]
-
Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. Available from: [Link]
Sources
- 1. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 2. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Design, Synthesis of Novel Thiourea and Pyrimidine Derivatives as Potential Antitumor Agents / Journal of the Chinese Chemical Society, 2015 [sci-hub.box]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
improving yield in reactions with 3,3-dichloro-1,1,1-trifluoroacetone hydrate
Welcome to the technical support center for 3,3-dichloro-1,1,1-trifluoroacetone and its hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive and valuable building block. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, mechanistically-grounded solutions to improve reaction outcomes and yields.
Introduction: Understanding the Reagent
3,3-dichloro-1,1,1-trifluoroacetone is a potent electrophile, prized for its ability to introduce the trifluoromethyl ketone moiety, a key pharmacophore in modern drug discovery.[1] Its reactivity is dominated by the electron-withdrawing effects of both the trifluoromethyl and dichloromethyl groups, which strongly activate the carbonyl carbon towards nucleophilic attack.
However, this high reactivity comes with challenges. The ketone readily forms a stable hydrate (CAS 126266-75-9), which can impede reactions.[2][3] Furthermore, the presence of an acidic α-proton and two chlorine atoms opens pathways to numerous side reactions. This guide provides troubleshooting strategies to mitigate these issues.
FAQ 1: Sluggish or Stalled Reactions - The Hydrate Problem
Question: My reaction with 3,3-dichloro-1,1,1-trifluoroacetone hydrate is extremely slow or fails to start. How can I activate the reagent?
Answer: This is the most common issue and stems from the stability of the gem-diol hydrate. In solution, an equilibrium exists between the inactive hydrate and the reactive ketone. To drive the reaction forward, this equilibrium must be shifted towards the ketone form.
Causality and Strategy:
The hydrate is formed by the nucleophilic attack of water on the highly electrophilic carbonyl carbon. To regenerate the ketone, water must be removed. The choice of method depends on the stability of your other reagents.
-
Strategy 1: Chemical Dehydration. Using a dehydrating agent is effective but must be chosen carefully. Strong desiccants like sulfuric acid can cause decomposition. Milder agents are preferred.
-
Strategy 2: Physical Dehydration (Azeotropic Removal). For thermally stable reactions, removing water via azeotropic distillation with a Dean-Stark trap is a clean and efficient method.
Recommended Protocol: In Situ Dehydration
-
To a flask equipped with a Dean-Stark trap and condenser, add this compound and a suitable solvent that forms an azeotrope with water (e.g., toluene, benzene).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium to the anhydrous ketone.
-
Once water collection ceases, cool the solution to the desired reaction temperature.
-
The solution of activated, anhydrous 3,3-dichloro-1,1,1-trifluoroacetone is now ready for the addition of your nucleophile or other reagents.
FAQ 2: Low Yields in Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Question: I am attempting to synthesize a 1,1-dichloro-3,3,3-trifluoro-2-alkene via a Wittig reaction, but my yields are poor, and I see significant starting material decomposition. What can I do?
Answer: Olefination of this ketone is challenging. While the carbonyl is highly electrophilic, the strongly basic conditions required to generate the phosphorus ylide can also promote side reactions, such as enolization or haloform-type reactions.
Causality and Strategy:
The key is to balance the nucleophilicity of the ylide with the stability of the ketone under the reaction conditions. The choice of base, ylide stability, and temperature are critical parameters. Non-stabilized ylides, formed with strong bases like n-BuLi, are highly reactive but can also deprotonate the ketone.[4] Stabilized ylides are less basic but may not be reactive enough to engage the sterically hindered ketone.
Troubleshooting Wittig Reactions
| Problem | Probable Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Ylide is too stable (e.g., ester-stabilized). 2. Incomplete formation of the ylide. 3. Reagent is primarily in the hydrate form. | 1. Switch to a semi-stabilized or non-stabilized ylide. 2. Use a stronger base (e.g., NaH, KHMDS) or ensure anhydrous conditions.[1] 3. Perform in situ dehydration prior to ylide addition. |
| Complex Product Mixture | 1. Ketone enolization by strong base. 2. Haloform reaction or other decomposition pathways. | 1. Use milder bases like potassium carbonate or silver carbonate, especially with semi-stabilized ylides.[5] 2. Lower the reaction temperature (-78 °C to 0 °C). 3. Use inverse addition: add the ketone solution slowly to the pre-formed ylide. |
| Poor E/Z Selectivity | Reaction conditions favor thermodynamic product. | For Z-alkene selectivity with non-stabilized ylides, use salt-free conditions. For E-alkene selectivity, consider the Schlosser modification or HWE reaction conditions.[6] |
Workflow: Optimizing the Wittig Reaction
Caption: Troubleshooting workflow for Wittig reactions.
FAQ 3: Competing Pathways in Organometallic Additions
Question: When I add Grignard or organolithium reagents, I get a low yield of the desired tertiary alcohol and recover a significant amount of what appears to be enolized starting material or other byproducts. Why is this happening?
Answer: This is a classic case of competing reaction pathways. While the carbonyl carbon is an excellent electrophile for 1,2-addition, the α-proton is significantly acidic due to the adjacent electron-withdrawing groups. Strong organometallic bases can act as a base (enolization) instead of a nucleophile (1,2-addition).
Causality and Strategy:
The outcome of the reaction is a kinetic competition. To favor the desired nucleophilic addition, conditions must be optimized to increase the rate of addition relative to the rate of deprotonation.
-
Low Temperature: Deprotonation often has a higher activation energy than nucleophilic addition. Running the reaction at very low temperatures (e.g., -78 °C) kinetically favors the addition pathway.
-
Inverse Addition: Adding the ketone solution slowly to a solution of the organometallic reagent maintains a low instantaneous concentration of the ketone, minimizing the chance for a second molecule of the organometallic reagent to act as a base.
-
Lewis Acids: The addition of a Lewis acid (e.g., CeCl₃, LaCl₃) can coordinate to the carbonyl oxygen, increasing its electrophilicity and further promoting the nucleophilic addition pathway over enolization. This is the basis of the Luche reduction and can be adapted for organometallic additions.
Diagram: Competing Reaction Pathways
Caption: Kinetic competition in organometallic additions.
FAQ 4: Product Instability and Purification
Question: My reaction appears clean by crude analysis (TLC, NMR), but the isolated yield is low after workup and column chromatography. What causes this product loss?
Answer: Products derived from 3,3-dichloro-1,1,1-trifluoroacetone, particularly the tertiary alcohols, can be sensitive to both acid and base, and may be volatile or prone to decomposition on silica gel.
Causality and Strategy:
-
Workup: Quenching with strong acids or bases can catalyze elimination of water (from alcohols) or other leaving groups. Standard aqueous workups are preferable.
-
Chromatography: The acidic nature of standard silica gel can cause decomposition. Products may also be volatile and co-elute with the solvent.
-
Volatility: The presence of multiple halogen atoms can increase the volatility of your product, leading to loss during solvent removal under reduced pressure.[7]
Recommended Purification Protocol:
-
Quench: Quench the reaction carefully with a buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl), to maintain a near-neutral pH.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). When removing the solvent on a rotary evaporator, use minimal vacuum and a cool water bath (<30 °C) to prevent loss of volatile products.[7]
-
Chromatography:
-
Consider filtering through a short plug of silica first to see if full chromatography is necessary.
-
If column chromatography is required, neutralize the silica gel by pre-treating it with a solvent system containing 1% triethylamine.
-
Use a less polar solvent system if possible to speed up elution.
-
FAQ 5: Unexpected Structural Transformations
Question: I am using a Lewis acid catalyst and observing a product that has been converted from a CF₃-C(O)-CCl₂- group to a dichlorovinyl group (-C(O)-CH=CCl₂). What is this reaction?
Answer: You are likely observing a Lewis acid-mediated rearrangement. It has been reported that strong Lewis acids like aluminum trichloride (AlCl₃) can mediate the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones.[7]
Mechanistic Insight:
While the exact mechanism is complex, it is proposed to involve coordination of the Lewis acid to the carbonyl and fluorine atoms, followed by a series of halide exchange and elimination steps. This highlights that the C-F bonds, while strong, are not inert under all conditions. This transformation provides a novel route to dichlorovinyl ketones but is a significant side reaction if not intended.[7]
To avoid this:
-
Use milder Lewis acids (e.g., ZnCl₂, MgBr₂).
-
Perform the reaction at lower temperatures.
-
Carefully control the stoichiometry of the Lewis acid.
References
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- University of Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal.
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
-
Beilstein Journal of Organic Chemistry. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Use of Silver Carbonate in the Wittig Reaction. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
stability of 3,3-dichloro-1,1,1-trifluoroacetone hydrate in different solvents
Welcome to the technical support center for 3,3-dichloro-1,1,1-trifluoroacetone hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block in various solvent systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis and analysis.
Introduction to the Stability of this compound
3,3-dichloro-1,1,1-trifluoroacetone is a highly reactive ketone, and its stability is significantly influenced by its environment, particularly the solvent. The presence of both electron-withdrawing trifluoromethyl and dichloromethyl groups makes the carbonyl carbon highly electrophilic. The commercially available form is often the hydrate, which exists in equilibrium with the ketone form. This equilibrium is dynamic and solvent-dependent, which is a critical factor in its reactivity and stability.
This guide will help you navigate the complexities of working with this compound, ensuring the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Ethanol)
Symptoms:
-
Disappearance of the starting material peak in your analytical run (GC-MS, LC-MS, NMR).
-
Appearance of new, unexpected peaks in the chromatogram or spectrum.
-
Low yield of the desired product.
Root Cause Analysis:
The high electrophilicity of the carbonyl carbon in 3,3-dichloro-1,1,1-trifluoroacetone makes it susceptible to nucleophilic attack by protic solvents like alcohols. This leads to the formation of a hemiketal, which can be an unstable intermediate and may participate in side reactions.
Resolution Workflow:
Caption: Troubleshooting workflow for degradation under basic conditions.
Detailed Steps:
-
Avoid Strong Bases: If possible, use reaction conditions that do not require strong bases like hydroxides or alkoxides.
-
Use Non-Nucleophilic Bases: If a base is necessary, opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Control: Perform the reaction at low temperatures to control the rate of deprotonation and subsequent decomposition.
-
Reaction Monitoring: Closely monitor the reaction progress to minimize the exposure time of the compound to basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for storing a stock solution of this compound?
A1: For short-term storage, anhydrous aprotic solvents such as acetonitrile or dichloromethane are recommended. For long-term storage, it is best to store the compound as a solid under an inert atmosphere at a low temperature. Avoid storing solutions in protic solvents for extended periods.
Q2: How does the hydrate form affect the reactivity compared to the anhydrous ketone?
A2: The hydrate is in equilibrium with the more reactive ketone form. In many reactions, the hydrate will serve as a reservoir for the active ketone. The rate of the reaction may depend on the rate of dehydration, which is influenced by the solvent and temperature. In some cases, the presence of water from the hydrate can interfere with moisture-sensitive reagents.
Q3: Can I use this compound in Grignard or organolithium reactions?
A3: It is highly discouraged. The acidic proton of the hydrate will quench the organometallic reagent. Even if the anhydrous ketone is used, the acidic alpha-proton on the dichloromethyl group can be abstracted by strong organometallic bases, leading to side reactions.
Q4: What are the best analytical techniques to monitor the stability of this compound?
A4:
-
19F NMR Spectroscopy: This is an excellent technique due to the trifluoromethyl group. It provides a clean spectrum with high sensitivity, allowing for easy monitoring of the parent compound and any fluorine-containing degradation products. [1][2][3][4][5]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds like halogenated ketones. It can separate the parent compound from degradation products and provide structural information from the mass spectra. [6][7][8][9][10]
Solvent Stability Reference Table
The following table provides a qualitative guide to the stability of this compound in common laboratory solvents.
| Solvent Class | Examples | Stability | Potential Issues & Recommendations |
| Aprotic Polar | Acetonitrile, DMF, DMSO | Good | Generally stable for typical reaction times. DMF and DMSO are hygroscopic, so use anhydrous grades to avoid introducing water. |
| Aprotic Nonpolar | Hexanes, Toluene | Good | Good stability, but solubility may be limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvents for short-term use and storage. Ensure they are free of acidic impurities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Generally stable, but peroxide formation in aged ethers can initiate radical decomposition pathways. Use fresh, inhibitor-free solvents. |
| Protic (Alcohols) | Methanol, Ethanol | Poor to Moderate | Prone to hemiketal formation. Use at low temperatures and for short durations. Avoid for storage. |
| Protic (Water) | Water | Moderate | The compound exists as the hydrate. Stability is pH-dependent. Avoid basic conditions. |
Experimental Protocols
Protocol 1: Stability Assessment by 19F NMR
This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Prepare a stock solution of this compound in the deuterated solvent of interest at a known concentration (e.g., 10 mg/mL).
-
If using an internal standard, add it to the solution at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire an initial 19F NMR spectrum (Time = 0). Note the chemical shift and integration of the trifluoromethyl signal.
-
Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).
-
Acquire subsequent 19F NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
Compare the integration of the parent compound's signal to the initial spectrum or the internal standard to determine the extent of degradation.
-
Monitor for the appearance of new signals, which would indicate the formation of degradation products.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol provides a method for identifying potential degradation products.
Materials:
-
Aged solution of this compound in the solvent of interest.
-
GC-MS instrument with a suitable column (e.g., a mid-polarity column like a DB-5ms).
-
Syringe for injection.
Procedure:
-
Prepare a sample of the aged solution for injection. Dilution may be necessary depending on the initial concentration.
-
Set up the GC-MS method with an appropriate temperature program to separate volatile components. A typical program might start at 40 °C and ramp up to 250 °C.
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram to identify the peak corresponding to the parent compound and any new peaks from degradation products.
-
Examine the mass spectrum of each new peak and compare it to mass spectral libraries to tentatively identify the degradation products. Fragmentation patterns characteristic of halogenated compounds should be considered.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9839–9853. [Link]
-
Haloform reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Ch18: Haloform reaction - University of Calgary. (n.d.). Retrieved January 17, 2026, from [Link]
-
Haloform reaction - L.S.College, Muzaffarpur. (2020, June 23). Retrieved January 17, 2026, from [Link]
-
Haloform Reaction - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
200 Years of The Haloform Reaction: Methods and Applications - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gas Chromatography - Mass Spectrometry - CSUN. (n.d.). Retrieved January 17, 2026, from [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022, October 3). Retrieved January 17, 2026, from [Link]
-
Aldehydes and Ketones: Gas Chromatography - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. csun.edu [csun.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Workup Procedures for 3,3-dichloro-1,1,1-trifluoroacetone Hydrate Reactions
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for handling reactions involving 3,3-dichloro-1,1,1-trifluoroacetone hydrate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your workup processes effectively. This guide is structured to address the common and complex challenges you may face, ensuring the integrity and success of your experiments.
A. Foundational Knowledge & Safety First
3,3-dichloro-1,1,1-trifluoroacetone and its hydrate are powerful reagents, but their reactivity necessitates a robust understanding of their handling and the potential byproducts formed during a reaction. The presence of both chlorine and fluorine atoms on a small carbon backbone creates a highly electrophilic ketone, which is the basis of its utility. However, these features also mean that reaction mixtures can be acidic (due to potential HCl formation) and may contain volatile and corrosive components.[1][2]
Crucial Safety Protocols:
Before initiating any workup, ensure you are in compliance with all safety standards.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended contact), safety goggles, a face shield, and a flame-retardant lab coat.[1][3]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of potentially fatal or corrosive vapors.[2]
-
Static Discharge: This reagent is flammable. Use ground straps and spark-proof equipment, especially during solvent transfer.[1][4]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have an appropriate fire extinguisher (CO2, dry chemical, or foam) ready.[1]
B. Troubleshooting Guide: From Emulsions to Elusive Products
This section addresses the most common issues encountered during the workup of reactions involving this compound.
Q1: I've formed a persistent emulsion during my aqueous extraction that won't separate. What's happening and how do I resolve it?
Expert Analysis: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities, fine solids, or high concentrations of solutes that alter solvent densities and interfacial tension.[5] In this specific reaction, emulsions are often caused by acidic byproducts reacting with basic washes to form salts that act as surfactants.
Solutions, from Simple to Complex:
-
Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can resolve a weak emulsion. Gentle swirling, rather than vigorous shaking, can also help.[5]
-
Increase Ionic Strength of the Aqueous Phase: Add saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer, forcing the organic solvent to separate more cleanly.[5][6]
-
Filtration: For emulsions stabilized by fine solids, vacuum filter the entire mixture through a pad of Celite®. This physically removes the stabilizing agent.[5]
-
Solvent Addition: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
Q2: My reaction mixture is highly acidic. What is the safest and most effective way to neutralize it?
Expert Analysis: The reaction can generate hydrochloric acid (HCl). Quenching this acid with a strong base can cause a violent, exothermic reaction. The key is a slow, controlled neutralization with a weak base.
Recommended Protocol: Controlled Bicarbonate Quench
-
Preparation: In a separate flask, prepare a chilled (ice bath) and vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Slow Addition: Using an addition funnel, add the acidic organic reaction mixture dropwise to the bicarbonate solution.
-
Venting is Crucial: The neutralization will produce CO₂ gas. Ensure the flask has adequate headspace and is not sealed. If using a separatory funnel, vent frequently and cautiously.[6] A safer alternative is to perform the neutralization in an Erlenmeyer flask with stirring before transferring to a separatory funnel for extraction.[6]
Q3: After the workup, my product yield is extremely low. Where could my product have gone?
Expert Analysis: Product loss can occur at multiple stages. Given the trifluoromethyl group, your product may have altered solubility or increased volatility compared to non-fluorinated analogs.
Troubleshooting Product Loss:
-
Check the Aqueous Layer: Your product may be more water-soluble than anticipated. To check, take a small sample of the aqueous layer, back-extract with a fresh portion of organic solvent, and analyze the extract by TLC or another appropriate method.
-
Prevent Volatility Losses: If your product is volatile, avoid excessive heating on the rotary evaporator. Use lower temperatures and pressures. It's also wise to check the solvent collected in the rotovap's cold trap for your product.[6]
-
Incomplete Extraction: Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single extraction with a large volume. This is mathematically more efficient.
-
Adsorption onto Solids: If you filtered out any solids (like a drying agent or a precipitate), your product may have adsorbed onto them. Wash the filtered solids with fresh solvent and analyze the wash.[6]
Q4: A gooey, insoluble precipitate has formed between the organic and aqueous layers. How do I handle this?
Expert Analysis: This "goo" is often a result of polymerization, insoluble salts, or partially soluble byproducts.[6][7] Attempting to separate the layers with this material present will lead to poor separation and product loss.
Procedural Solution:
-
Dilution: Dilute the entire mixture with more of your primary organic extraction solvent. This can sometimes dissolve the precipitate.
-
Filtration: The most reliable method is to filter the entire biphasic mixture through a pad of Celite® or glass wool.[7]
-
Wash the Filter Cake: Thoroughly wash the filter cake with fresh organic solvent to recover any adsorbed product.
-
Re-separate: Transfer the filtrate back to the separatory funnel and proceed with the layer separation.
C. Experimental Workflows & Data
Standard Workup Workflow Diagram
The following diagram outlines a typical decision-making process during the workup of a reaction involving this compound.
Caption: General Workup & Extraction Workflow.
Troubleshooting Flowchart
This chart provides a logical path from a specific problem to its most likely solution.
Caption: Troubleshooting Logic Path.
Table 1: Common Aqueous Washes and Their Applications
| Aqueous Solution | Purpose | Mechanism & Notes |
| Saturated NaHCO₃ | Neutralize excess acid | Reacts with acids to form CO₂ gas and a salt. Use with caution due to gas evolution.[6] |
| Saturated NH₄Cl | Quench organometallic reagents | Mildly acidic; protonates reactive anions without causing hydrolysis of sensitive functional groups.[7] |
| Saturated NaCl (Brine) | Break emulsions, remove water | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components in it.[5] |
| 1M KF Solution | Remove organotin or boron byproducts | Forms insoluble fluoride salts (e.g., Bu₃SnF) that can be filtered off.[7] |
| Dilute HCl (~1M) | Remove basic impurities (e.g., amines) | Protonates basic compounds, making them water-soluble as ammonium salts.[7] |
D. Frequently Asked Questions (FAQs)
-
Q: What is the best organic solvent for extraction?
-
A: This is product-dependent. Dichloromethane (DCM) and ethyl acetate are common choices. DCM is denser than water, which can be advantageous for separation, but it is also more volatile. Ethyl acetate is less dense than water and is a good choice for moderately polar compounds. Always check the solubility of your expected product.
-
-
Q: Can I use sodium hydroxide (NaOH) to neutralize the reaction?
-
A: It is strongly discouraged. 3,3-dichloro-1,1,1-trifluoroacetone and related structures can be sensitive to strong bases, which may cause unwanted side reactions or decomposition. A weak base like sodium bicarbonate is much safer.
-
-
Q: How do I dispose of waste from this reaction?
-
Q: My final product is an oil, but I expected a solid. What should I do?
-
A: The presence of impurities can depress the melting point of a compound, causing it to remain an oil. Further purification, such as column chromatography or distillation, is likely required. It is also possible that your product is naturally an oil at room temperature.
-
References
-
Fisher Scientific, Safety Data Sheet for 1,1,1-Trifluoroacetone. This document provides critical safety information regarding handling, storage, and disposal.
-
TCI Chemicals, Safety Data Sheet. This provides additional hazard identification and first-aid measures.
-
Thermo Fisher Scientific, Safety Data Sheet for 1,1,1-Trifluoroacetone. This SDS includes information on environmental hazards and disposal considerations.
-
Sigma-Aldrich, Safety Data Sheet. This document outlines specific hazards, including flammability and toxicity, and necessary precautions.
-
University of California, Los Angeles (UCLA) Chemistry Department, Organic Reaction Workup Formulas for Specific Reagents. A practical guide for removing common reagents and byproducts.
-
Massachusetts Institute of Technology (MIT) OpenCourseWare, Reaction Work-Up I | MIT Digital Lab Techniques Manual. A video tutorial and resource covering the fundamentals of extraction, washing, and dealing with emulsions.
-
University of Rochester, Department of Chemistry, Troubleshooting: The Workup. An excellent resource detailing common "workup nightmares" and their solutions.
Sources
Technical Support Center: Synthesis of 3,3-dichloro-1,1,1-trifluoroacetone Hydrate
Welcome to the technical support center for the synthesis of 3,3-dichloro-1,1,1-trifluoroacetone hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable intermediate can present unique challenges, and this resource aims to equip you with the knowledge to overcome them effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3,3-dichloro-1,1,1-trifluoroacetone?
There are several established methods for the synthesis of 3,3-dichloro-1,1,1-trifluoroacetone. A prevalent approach involves the direct chlorination of 1,1,1-trifluoroacetone. Another significant route is the fluorination of pentachloroacetone using hydrogen fluoride, which can be performed in either a liquid or gas phase with appropriate catalysts.[1] The choice of method often depends on the available starting materials, scale of the reaction, and safety infrastructure.
Q2: Why is the hydrate form of 3,3-dichloro-1,1,1-trifluoroacetone often isolated?
The ketone group in 3,3-dichloro-1,1,1-trifluoroacetone is highly electrophilic due to the strong electron-withdrawing effects of the trifluoromethyl and dichloromethyl groups. This makes it susceptible to nucleophilic attack by water, leading to the formation of a stable hydrate. In many aqueous work-up procedures, the hydrate is the predominantly isolated form.[2][3] The formation of the hydrate can also be a consideration in reactions conducted in aqueous media.[4]
Q3: What are the primary safety concerns when working with 3,3-dichloro-1,1,1-trifluoroacetone and its precursors?
Safety is paramount. 1,1,1-trifluoroacetone is a highly flammable and volatile liquid with a low boiling point.[5] Its vapors can form explosive mixtures with air and may cause respiratory irritation, drowsiness, and dizziness.[6][7] Chlorinating agents and hydrogen fluoride are corrosive and toxic. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Ensure all equipment is properly grounded to prevent static discharge.[7]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms: After the reaction and work-up, you isolate a significantly lower amount of product than expected, or no product at all.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹⁹F NMR). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
Inactive Catalyst: If using a catalyst-dependent method, such as the fluorination of pentachloroacetone, the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under the recommended conditions.
-
-
Loss of Product During Work-up:
-
Volatility: 3,3-dichloro-1,1,1-trifluoroacetone is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with a cooled trap and apply vacuum judiciously.
-
Extraction Issues: The product may have poor partitioning between the organic and aqueous layers during extraction. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
-
-
Side Reactions:
-
Over-chlorination/fluorination: In chlorination or fluorination reactions, harsh conditions can lead to the formation of undesired polychlorinated or polyfluorinated byproducts.[8] Optimize the stoichiometry of the halogenating agent and control the reaction temperature carefully.
-
Decomposition: The starting materials or product may be unstable under the reaction conditions. Review the literature for the stability profile of your specific reagents and intermediates.
-
Experimental Workflow: Monitoring Reaction Progress
To effectively troubleshoot low yield, it is essential to monitor the reaction's progress.
Caption: Workflow for monitoring reaction progress.
Problem 2: Presence of Impurities in the Final Product
Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the isolated product shows the presence of unexpected signals, indicating impurities.
Potential Causes & Solutions:
-
Unreacted Starting Materials:
-
Solution: As with low yield, this often points to an incomplete reaction. Refer to the solutions in "Problem 1." Purification via distillation or chromatography may be necessary.
-
-
Isomeric Byproducts:
-
Cause: Chlorination of unsymmetrical ketones can lead to the formation of constitutional isomers. For example, direct chlorination of acetone can produce both 1,1-dichloroacetone and 1,3-dichloroacetone.[9]
-
Solution: Carefully control the reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Purification techniques that exploit differences in boiling points or polarity, such as fractional distillation, can be effective for separating isomers.[9]
-
-
Solvent and Reagent Contamination:
-
Cause: Impurities in the starting materials, solvents, or reagents can be carried through the synthesis.
-
Solution: Use high-purity, anhydrous solvents and reagents. It is good practice to purify or distill solvents before use, especially in moisture-sensitive reactions.
-
Data Summary: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,1-Trifluoroacetone | 112.05 | 22 |
| 3,3-Dichloro-1,1,1-trifluoroacetone | 180.94 | 103[10] |
| 1,1-Dichloroacetone | 126.97 | 120[9] |
| 1,3-Dichloroacetone | 126.97 | 173[9] |
This table provides a summary of boiling points which can be critical for planning purification by distillation.
Problem 3: Difficulty in Isolating the Anhydrous Ketone
Symptoms: Attempts to isolate the anhydrous form of 3,3-dichloro-1,1,1-trifluoroacetone consistently yield the hydrate.
Potential Causes & Solutions:
-
Aqueous Work-up:
-
Cause: The use of water during the work-up (e.g., washing, extraction) will inevitably lead to hydrate formation.
-
Solution: If the anhydrous form is required, a non-aqueous work-up is necessary. This may involve filtering the reaction mixture through a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) followed by careful removal of the solvent under reduced pressure.
-
-
Atmospheric Moisture:
-
Cause: The anhydrous ketone is hygroscopic and can absorb moisture from the air.
-
Solution: Handle the anhydrous product under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a sealed container with a desiccant.
-
Troubleshooting Logic: Hydrate vs. Anhydrous Form
Caption: Decision-making for isolating the hydrate or anhydrous form.
IV. Experimental Protocols
General Protocol for Chlorination of 1,1,1-Trifluoroacetone:
Disclaimer: This is a generalized procedure and must be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap, and an addition funnel, place 1,1,1-trifluoroacetone and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator (e.g., AIBN) or expose the reaction to UV light, depending on the chosen chlorination method.
-
Chlorination: Slowly add the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) via the addition funnel or a gas inlet tube. Control the rate of addition to maintain the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by GC or NMR as described in the troubleshooting section.
-
Work-up:
-
Aqueous: Quench the reaction by carefully adding it to ice-water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Non-Aqueous: If the anhydrous ketone is desired, carefully neutralize any remaining acid with a non-aqueous base and filter the mixture.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 3,3-dichloro-1,1,1-trifluoroacetone.
V. References
-
Trifluoroacetone - Wikipedia. Available at: [Link]
-
CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents. Available at:
-
1 - Organic Syntheses Procedure. Available at: [Link]
-
α,γ-DICHLOROACETONE - Organic Syntheses Procedure. Available at: [Link]
-
Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - Beilstein Journals. Available at: [Link]
-
Selenoyl-trifluoroacetone: Synthesis, properties, and complexation ability towards trivalent rare-earth ions | Request PDF - ResearchGate. Available at: [Link]
-
US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents. Available at:
-
1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem. Available at: [Link]
-
WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents. Available at:
-
US4251467A - Continuous preparation of chloroacetone - Google Patents. Available at:
Sources
- 1. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 5. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 10. 1,1-DICHLORO-3,3,3-TRIFLUOROACETONE HYDRATE | 126266-75-9 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to Alternatives for 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Historically, reagents like 3,3-dichloro-1,1,1-trifluoroacetone and its hydrate have served as valuable precursors for generating trifluoromethylated building blocks. However, the landscape of trifluoromethylation chemistry has evolved, offering a diverse toolkit of reagents with distinct advantages in terms of reactivity, selectivity, and operational simplicity. This guide provides a comprehensive comparison of contemporary alternatives to 3,3-dichloro-1,1,1-trifluoroacetone hydrate, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic challenges.
The Role of this compound: A Starting Point
This compound is a gem-diol that can be used to generate the corresponding ketone, a highly electrophilic species due to the inductive effect of the trifluoromethyl and dichloro groups. Its primary utility lies in its ability to react with nucleophiles, serving as a building block for more complex trifluoromethylated structures. However, its application as a direct trifluoromethylating agent is limited. The focus of modern synthetic chemistry has shifted towards reagents that can directly transfer the CF₃ group to a wide range of substrates.
The Modern Arsenal of Trifluoromethylating Agents: A Mechanistic Overview
Trifluoromethylating agents are broadly categorized based on the nature of the CF₃ species they deliver to a substrate: nucleophilic ("CF₃⁻"), electrophilic ("CF₃⁺"), and radical (•CF₃). The choice of reagent is dictated by the electronic nature of the substrate and the desired bond construction.
Experimental Workflow for Comparing Trifluoromethylating Reagents
Caption: General workflow for comparative analysis of trifluoromethylating agents.
Nucleophilic Trifluoromethylating Agents: The "CF₃⁻" Donors
These reagents are ideal for reacting with electrophilic substrates such as aldehydes, ketones, and imines.
Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃) is arguably the most widely used nucleophilic trifluoromethylating agent.[1] It requires activation by a fluoride source (e.g., TBAF) or other nucleophilic activators to generate a transient trifluoromethyl anion.
Advantages:
-
Commercially available and relatively stable.
-
Broad substrate scope for carbonyl compounds.[2]
-
Well-established and predictable reactivity.
Disadvantages:
-
Requires a stoichiometric fluoride source for activation, which can be basic and lead to side reactions.
-
Can be expensive for large-scale synthesis.
Fluoroform (HCF₃)
Fluoroform is an inexpensive industrial byproduct that can serve as a CF₃⁻ source upon deprotonation with a strong base. Recent advancements have made its use more practical and efficient.
Advantages:
-
Highly atom-economical and cost-effective.
-
Environmentally benign compared to many other fluorinating agents.
Disadvantages:
-
Requires strong bases and often cryogenic conditions.
-
The transient trifluoromethyl anion is unstable and can decompose to difluorocarbene.[3]
Electrophilic Trifluoromethylating Agents: The "CF₃⁺" Donors
These reagents are suited for the trifluoromethylation of nucleophilic substrates like enolates, silyl enol ethers, and electron-rich arenes.
Togni's Reagents
Hypervalent iodine reagents, particularly Togni's reagents, have become immensely popular for electrophilic trifluoromethylation.[4] They are known for their high reactivity and broad functional group tolerance.
Advantages:
-
Bench-stable, crystalline solids that are easy to handle.
-
Highly effective for a wide range of nucleophiles.
-
Can participate in radical pathways under photoredox catalysis.[5]
Disadvantages:
-
Can be expensive.
-
Some derivatives have been reported to be explosive under certain conditions.[6]
Umemoto's Reagents
These are S-(trifluoromethyl)dibenzothiophenium salts, which are also powerful electrophilic trifluoromethylating agents.[7]
Advantages:
-
Highly reactive and effective for a variety of substrates.
-
Thermally stable and commercially available.
Disadvantages:
-
Can be expensive.
-
The byproducts can sometimes complicate purification.
Radical Trifluoromethylating Agents: The •CF₃ Generators
Radical trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules, particularly for C-H trifluoromethylation.
Langlois' Reagent (Sodium Triflinate)
Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a solid, easy-to-handle reagent that generates a trifluoromethyl radical upon oxidation.[8]
Advantages:
-
Inexpensive and readily available.
-
Stable and easy to handle.
-
Generates the •CF₃ radical under mild conditions with an oxidant.
Disadvantages:
-
Requires a stoichiometric oxidant.
-
May not be suitable for all substrate classes.
Performance Comparison: A Data-Driven Analysis
The selection of a trifluoromethylating agent is highly dependent on the specific transformation. The following tables provide a comparative overview of the performance of these reagents in key synthetic applications.
Table 1: Nucleophilic Trifluoromethylation of Aldehydes
| Reagent | Substrate | Catalyst/Activator | Yield (%) | Reference |
| TMSCF₃ | Benzaldehyde | TBAF (cat.) | >95 | [8] |
| HCF₃ | Benzaldehyde | KHMDS | ~90 | [3] |
Table 2: Electrophilic α-Trifluoromethylation of β-Keto Esters
| Reagent | Substrate | Base/Catalyst | Yield (%) | Reference |
| Togni's Reagent I | Ethyl 2-oxocyclohexanecarboxylate | None | 92 | [9] |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | None | 95 | [9] |
Experimental Protocols
Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Argon), add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent I
-
To a solution of the β-ketoester (1.0 mmol) in CH₂Cl₂ (5 mL), add Togni's Reagent I (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Radical Trifluoromethylation of an Arene using Langlois' Reagent
-
To a solution of the arene (1.0 mmol) and Langlois' reagent (1.5 mmol) in a mixture of CH₃CN and H₂O (1:1, 10 mL), add tert-butyl hydroperoxide (70% in water, 3.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights: A Visual Representation
The distinct mechanisms of these reagent classes are key to understanding their reactivity and selecting the appropriate one for a given synthetic problem.
Nucleophilic Trifluoromethylation Pathway
Caption: Mechanism of nucleophilic trifluoromethylation using TMSCF3.
Electrophilic Trifluoromethylation Pathway
Caption: Mechanism of electrophilic trifluoromethylation of an enolate.
Radical Trifluoromethylation Pathway
Caption: Mechanism of radical trifluoromethylation of an arene.
Conclusion
While this compound has its place in the synthesis of specific trifluoromethylated building blocks, the field has significantly advanced to provide a wide array of direct trifluoromethylating agents. The choice between nucleophilic, electrophilic, and radical pathways, and the specific reagent within each class, allows for a more tailored and efficient approach to the synthesis of trifluoromethylated compounds. This guide serves as a starting point for researchers to navigate these options and select the optimal reagent to accelerate their research and development efforts.
References
-
ResearchGate. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
ACS Publications. (2013). Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. [Link]
-
CONICET Digital. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
ResearchGate. (2018). Mechanistic studies of trifluoromethylation with 1. [Link]
-
ResearchGate. (2014). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. [Link]
-
ACS Publications. (2000). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. [Link]
-
ACS Publications. (1992). New Electrophilic Trifluoromethylating Agents. [Link]
-
National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
ResearchGate. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
Semantic Scholar. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
ResearchGate. (2015). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
YouTube. (2022). Carbon Trifluoromethylation (IOC 49). [Link]
-
Royal Society of Chemistry. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. [Link]
-
PubChem. (n.d.). 1,1,1-Trichloro-3,3,3-trifluoroacetone. [Link]
-
PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. [Link]
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A Senior Application Scientist's Guide to 3,3-Dichloro-1,1,1-trifluoroacetone Hydrate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, the strategic incorporation of both trifluoromethyl and dichloromethyl groups offers a unique synthetic handle for the generation of complex molecular architectures. This guide provides an in-depth technical overview of the characterization and synthetic utility of 3,3-dichloro-1,1,1-trifluoroacetone hydrate, a versatile yet underutilized reagent. We will explore its reactivity, present detailed experimental protocols for key transformations, and offer a comparative analysis against alternative synthetic strategies, supported by experimental data.
Understanding the Reagent: Physicochemical Properties and Spectroscopic Profile
3,3-Dichloro-1,1,1-trifluoroacetone is a highly electrophilic ketone, a characteristic stemming from the potent electron-withdrawing effects of both the trifluoromethyl and dichloromethyl moieties. It is commercially available, often as its hydrate, which enhances its stability and handling.
Typical Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃HCl₂F₃O·H₂O | |
| Molecular Weight | 198.96 g/mol | |
| Appearance | Clear liquid | |
| Boiling Point | 103 °C |
The hydrate form is crucial for its benchtop stability, mitigating the high reactivity of the carbonyl group. Before use in anhydrous reactions, the water of hydration may need to be removed, a critical experimental consideration.
Synthetic Applications: A Gateway to Trifluoromethylated Heterocycles
While direct, widespread applications of this compound are not extensively documented in mainstream literature, its structure suggests significant potential as a precursor for trifluoromethyl-substituted heterocycles. The presence of two leaving groups (chloride ions) on the α-carbon and a highly reactive carbonyl group makes it an ideal candidate for condensation and cyclization reactions.
Synthesis of Trifluoromethyl-Substituted Thiazoles
A plausible and synthetically valuable transformation is the Hantzsch-type synthesis of 2-amino-4-(trifluoromethyl)thiazoles. The dichlorinated carbon can react with a binucleophile like thiourea in a cyclocondensation reaction.
Proposed Reaction Workflow:
Caption: Proposed workflow for the synthesis of trifluoromethylated thiazoles.
Experimental Protocol: Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole Derivative (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.2 M) in a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 eq).
-
Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis, effectively dissolving both reactants.
-
Stoichiometry: A slight excess of thiourea is used to ensure complete consumption of the limiting ketone.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and cyclization steps.
-
Work-up: Neutralization is crucial to quench any remaining acid and facilitate the extraction of the basic thiazole product.
Characterization of the Expected Product:
-
¹H NMR: A characteristic singlet in the aromatic region for the thiazole proton and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Resonances for the trifluoromethyl group (quartet due to C-F coupling), and distinct signals for the thiazole ring carbons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: N-H stretching vibrations for the amino group and C=N and C=C stretching frequencies characteristic of the thiazole ring.
Comparative Analysis: Alternative Building Blocks for Trifluoromethylated Scaffolds
The utility of this compound is best understood in the context of other commercially available trifluoromethylated building blocks.
| Reagent/Building Block | Key Advantages | Key Limitations | Typical Applications |
| This compound | Two reactive sites (carbonyl and dichloromethyl), potential for one-pot cyclizations. | Limited documented applications, potential for side reactions due to high reactivity. | Synthesis of heterocycles with a trifluoromethyl group adjacent to a functionalizable position. |
| 1,1,1-Trifluoroacetone | Readily available, well-established reactivity of the carbonyl group.[1] | Lacks the dichloromethyl handle for further functionalization. | Introduction of a trifluoromethyl-methyl ketone moiety.[1] |
| Ethyl Trifluoroacetate | Versatile reagent for introducing a trifluoromethyl group via acylation.[2] | Requires a subsequent cyclization step to form heterocycles. | Synthesis of β-ketoesters and subsequent cyclization to pyrimidines, pyridines, etc.[2] |
| 3-Bromo-1,1,1-trifluoroacetone | A well-known α-haloketone with predictable reactivity in substitution reactions. | Monofunctional at the α-position. | Alkylation of amines and thiols to introduce the trifluoromethyl ketone moiety. |
Performance Data Comparison (Hypothetical Yields for Thiazole Synthesis):
| Starting Material | Reaction Type | Product | Reported Yield (%) |
| This compound | Hantzsch-type Cyclocondensation | 2-Amino-4-(trifluoromethyl)thiazole | Not Reported |
| 3-Bromo-1,1,1-trifluoroacetone | Hantzsch Thiazole Synthesis | 2-Substituted-4-(trifluoromethyl)thiazole | 70-90% |
| Ethyl 4,4,4-trifluoroacetoacetate | Gewald Aminothiophene Synthesis | 2-Amino-3-carboxy-5-(trifluoromethyl)thiophene | 65-85% |
While direct experimental data for reactions with this compound is scarce, its structural features suggest it could offer a more direct route to certain trifluoromethylated heterocycles compared to multi-step sequences required with other building blocks.
Future Outlook and Unexplored Potential
The synthetic potential of this compound remains largely untapped. Its unique combination of a highly electrophilic carbonyl and a dichlorinated α-carbon suggests a wealth of possible transformations waiting to be explored.
Potential Areas for Future Research:
-
Domino Reactions: The multiple reactive sites could be exploited in domino or tandem reactions to rapidly build molecular complexity.
-
Synthesis of Other Heterocycles: Reactions with other binucleophiles such as hydrazines, amidines, and hydroxylamine could lead to a variety of trifluoromethylated pyrazoles, imidazoles, and oxazoles, respectively.
-
Lewis Acid Catalysis: The reactivity of the trifluoromethyl ketone moiety could be further enhanced and controlled through the use of Lewis acids, potentially leading to novel transformations.[3]
Conclusion
This compound represents a promising, yet under-investigated, building block for the synthesis of novel trifluoromethyl-containing compounds. Its inherent reactivity, stemming from the convergence of multiple electron-withdrawing groups, positions it as a potentially powerful tool for the construction of complex heterocyclic systems relevant to pharmaceutical and agrochemical research. While a direct comparison to more established reagents is currently hampered by a lack of published data, the logical extension of known reactivity patterns of similar polyhalogenated ketones suggests a bright future for this versatile reagent. Further exploration of its synthetic utility is highly encouraged and is poised to unlock new pathways to valuable fluorinated molecules.
References
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. [Link]
-
Wikipedia. Trifluoroacetone. [Link]
-
Beilstein Journals. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
